Product packaging for Cadmium arsenide(Cat. No.:CAS No. 12006-15-4)

Cadmium arsenide

Cat. No.: B082350
CAS No.: 12006-15-4
M. Wt: 187.34 g/mol
InChI Key: APAWRDGVSNYWSL-UHFFFAOYSA-N
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Description

Cadmium Arsenide (Cd₃As₂) is an inorganic, crystalline solid recognized as a prototypical three-dimensional Dirac semimetal. This classification denotes a topological material where the conduction and valence bands touch at points in momentum space, creating bulk electrons that behave like massless Dirac fermions. This makes it a three-dimensional analogue of graphene and a subject of intense research in condensed matter physics . Its electronic structure gives rise to exceptionally high electron mobility and a very low thermal conductivity, a rare and valuable combination for advanced material science . This compound is primarily valued in foundational research for investigating topological quantum phenomena and novel electronic states. Its properties are leveraged in the study of quantum transport, including very strong quantum oscillations in resistance that are detectable at elevated temperatures up to 100K . Furthermore, its unique electronic and thermal transport properties make it a promising candidate for next-generation thermoelectric devices aimed at converting waste heat into electricity, as well as for applications in infrared detectors, magnetoresistors, and thin-film pressure sensors . When fabricated into high-quality thin films, quantum confinement effects can open a small band gap, significantly enhancing its thermoelectric sensitivity and making it suitable for advanced, solid-state cooling applications at cryogenic temperatures . This compound is supplied as a dark gray solid in various forms, including lump form, with a density of 3.031 g/cm³ and a melting point of 716 °C . It possesses a tetragonal crystal structure (I41/acd) and decomposes in water . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use. This compound is a hazardous material classified with the hazard statements H301 (Toxic if swallowed), H330 (Fatal if inhaled), and H350 (May cause cancer) . Researchers must refer to the Safety Data Sheet (SDS) and adhere to all local safety protocols for handling, which includes using appropriate personal protective equipment (PPE) and engineering controls .

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsCd B082350 Cadmium arsenide CAS No. 12006-15-4

Properties

CAS No.

12006-15-4

Molecular Formula

AsCd

Molecular Weight

187.34 g/mol

IUPAC Name

arsenic;cadmium

InChI

InChI=1S/As.Cd

InChI Key

APAWRDGVSNYWSL-UHFFFAOYSA-N

SMILES

[As]=[Cd].[As]=[Cd].[Cd]

Canonical SMILES

[As].[Cd]

Origin of Product

United States

Electronic Band Structure and Topological States in Cadmium Arsenide

Bulk Electronic Structure Characterization of Cadmium Arsenide

The electronic band structure of bulk this compound is the foundation of its novel topological properties. Unlike conventional semiconductors or metals, its conduction and valence bands touch at discrete points in the momentum space, known as Dirac nodes.

Three-Dimensional Dirac Nodes and Linear Dispersion

This compound is a prototypical 3D Dirac semimetal, a state of matter where the conduction and valence bands touch at specific points in the Brillouin zone. aip.orgarxiv.org These touching points are referred to as 3D Dirac nodes. arxiv.org A key characteristic of the electronic structure around these nodes is the linear dispersion relationship in all three dimensions of momentum space, meaning the energy of the electrons is directly proportional to their momentum. arxiv.org This is analogous to the behavior of relativistic particles described by the Dirac equation. escholarship.org

The existence of these 3D Dirac points has been experimentally confirmed using techniques such as angle-resolved photoemission spectroscopy (ARPES). arxiv.org These experiments have identified two Dirac nodes located along the Γ-Z direction in the Brillouin zone. arxiv.org The presence of these Dirac nodes, which are not obscured by other bands, is a distinguishing feature of this compound among 3D Dirac semimetals. escholarship.org This unique electronic structure is responsible for the exceptionally high bulk electron mobilities observed in this material. arxiv.org The Fermi velocity in this compound has been reported to be as high as 1.5 x 10^6 m/s, which surpasses that of many other Dirac semimetals. aip.orgescholarship.org

Role of Spin-Orbit Coupling in this compound Band Topology

Spin-orbit coupling (SOC), the interaction between an electron's spin and its orbital motion, plays a critical role in shaping the topological nature of this compound's band structure. aip.org The strong SOC in Cd3As2 is a primary reason for its inverted band structure. aip.org Unlike in graphene, the Dirac points in this compound are protected by crystal symmetry and are not gapped by the spin-orbit interaction. arxiv.org This protection is crucial for the stability of the Dirac semimetal phase.

Furthermore, the interplay between SOC and electron interactions is an active area of research, with predictions that strongly spin-orbit-coupled systems can host a variety of interesting many-body phases. aps.org The significant spin-orbit coupling in this compound makes it an excellent platform for studying the interplay between electron interactions and non-trivial topology. aps.org

Surface and Edge Electronic States in Confined this compound Systems

When this compound is confined in lower dimensions, such as in thin films, its electronic properties can be significantly altered, leading to the emergence of novel surface and edge states.

Fermi Arc Surface States Projections

A direct consequence of the bulk Dirac nodes in a 3D Dirac semimetal is the prediction of topologically protected surface states known as Fermi arcs. arxiv.org These are open-ended segments of a Fermi surface that connect the projections of the bulk Dirac nodes onto the surface Brillouin zone. escholarship.org In this compound, the nature of these surface states depends on the crystallographic orientation of the surface. For instance, on the (112) surface, it is thought that the surface states consist of pairs of arcs joining the projected Dirac nodes. escholarship.org However, computational studies have shown that despite the close proximity of the Dirac points in the bulk, the Fermi arcs in this compound can be very long and straight, extending across a large portion of the Brillouin zone. arxiv.org The unique shape and spin properties of these Fermi arcs are predicted to suppress backscattering, contributing to the high mobility observed in thin films and nanowires. arxiv.org

Two-Dimensional Topological Insulator States in this compound Thin Films

When this compound is grown as a thin film, quantum confinement effects can lead to the opening of a gap in the bulk Dirac nodes. aip.orgescholarship.org This can drive a topological phase transition from a 3D Dirac semimetal to a 2D topological insulator (TI). mrs.org This transition has been observed in thin films of this compound with thicknesses around 20 nm. mrs.org In this 2D TI phase, the bulk of the film is insulating, but it hosts conducting edge states that are topologically protected.

The properties of these thin films can be further tuned by factors such as epitaxial strain and electrostatic gating. aip.orgaip.org For example, applying biaxial compressive stress to (112)-oriented films can break the rotational symmetry that protects the Dirac nodes, inducing a gap and resulting in a 3D topological insulator state. aip.org In (001)-oriented thin films, the two Dirac nodes project onto the same point in the surface Brillouin zone. escholarship.orgaps.org In this specific orientation, thin films of this compound can realize a 3D topological insulator state, where each surface of the film hosts a 2D Dirac surface state. escholarship.org

Interactive Data Table: Electronic Properties of this compound

PropertyValueNotes
Material Classification3D Dirac Semimetal aip.orgarxiv.org
Crystal StructureTetragonal arxiv.org
Bulk Dirac NodesTwo, along Γ-Z arxiv.org
Band DispersionLinear around Dirac nodes arxiv.org
Fermi Velocityup to 1.5 x 10^6 m/s aip.orgescholarship.org
Electron MobilityHigh, up to 9 x 10^6 cm²/Vs in bulk crystals at cryogenic temperatures aip.org
Key FeatureInverted Band Structure researchgate.net
Thin Film (20nm)2D Topological Insulator mrs.org

Quantum Spin Hall Insulator Phase Realization in this compound

This compound (Cd3As2), a material recognized as a three-dimensional (3D) Dirac semimetal, presents a fertile platform for the exploration of diverse topological quantum phenomena. arxiv.orgarxiv.org Theoretical predictions and subsequent experimental verifications have established that by breaking certain crystal symmetries or reducing its dimensionality, this compound can be transitioned into other topologically non-trivial states, most notably a Quantum Spin Hall (QSH) insulator. arxiv.orgarxiv.org The QSH phase is a two-dimensional topological insulator (2D TI) state characterized by an insulating bulk and the presence of counterpropagating helical edge states that are topologically protected. nih.govacs.orgresearchgate.netacs.org

The realization of the QSH insulator phase in this compound is intrinsically linked to quantum confinement effects in thin films or quantum well structures. arxiv.orgarxiv.orgarxiv.org First-principles calculations suggest that reducing the dimensionality of the 3D Dirac semimetal can drive it into a QSH insulator with a significant energy gap, potentially exceeding 100 meV. arxiv.org This transition is primarily governed by the thickness of the this compound film. fuw.edu.plaps.org As the film thickness is reduced, the surface states, which are a hallmark of topological materials, begin to interact and hybridize. aps.orgaip.org This hybridization can open a gap in the electronic spectrum, leading to either a trivial insulator or a 2D topological insulator, depending on the ordering of the electron- and hole-like subbands. aip.orgaip.org

Experimentally, the synthesis of high-quality, (001)-oriented this compound thin films via molecular beam epitaxy has been crucial for investigating these predictions. arxiv.orgfuw.edu.pl Through techniques such as Landau level spectroscopy, researchers have demonstrated that this compound films transition into a 2D topological insulator phase at specific thicknesses. fuw.edu.pl Studies have shown that films with thicknesses in the range of 18-22 nm exhibit the characteristics of a 2D TI state. aps.org One study pinpointed this transition to occur at a thickness of approximately 20 nm. fuw.edu.pl

The definitive experimental signatures for the 2D TI state in these thin films include the observation of insulating behavior at zero magnetic field and the presence of an energy gap between two zeroth Landau levels. aps.org This gap is tunable and has been observed to close at a critical magnetic field, which is a key indicator of the inverted band structure characteristic of a topological insulator. aps.org Conversely, a small reduction in the film thickness, for instance to 14 nm, induces a transition from the 2D topological insulator to a trivial insulator, underscoring the critical role of quantum confinement in dictating the topological phase. aps.org The ability to controllably engineer the QSH phase in this compound through dimensional tuning opens avenues for developing novel quantum interference devices and exploring the fundamental physics of topological states. arxiv.orgacs.org

Interactive Data Table: Critical Parameters for Topological Phases in this compound Thin Films

Predicted/Observed PhaseFilm ThicknessExperimental TechniqueKey FindingsReference
3D Dirac SemimetalBulkAngle-Resolved Photoemission Spectroscopy (ARPES)Observation of 3D Dirac points. arxiv.org
Quantum Spin Hall InsulatorThin Film (Theoretical)First-principles calculationsPredicted to have a gap > 100meV. arxiv.org
2D Topological Insulator~20 nmLandau Level SpectroscopyTransition to a 2D TI phase observed. fuw.edu.pl
2D Topological Insulator18-22 nmMagnetotransport MeasurementsObservation of insulating behavior and closing of the Landau level gap. aps.org
Trivial Insulator14 nmMagnetotransport MeasurementsTransition from 2D TI to trivial insulator with reduced thickness. aps.org

Advanced Synthesis and Crystal Growth Methodologies for Cadmium Arsenide

Thin Film Epitaxial Growth Techniques for Cadmium Arsenide

Epitaxial growth techniques are paramount for producing high-quality, single-crystal thin films of this compound, enabling the fabrication of complex heterostructures and devices.

Molecular Beam Epitaxy (MBE) of this compound Films

Molecular Beam Epitaxy (MBE) is a highly controlled deposition technique that allows for the growth of high-purity thin films with atomic-level precision. escholarship.org It is a preferred method for fabricating complex this compound heterostructures. aps.org The growth of (001)-oriented Cd3As2 films is of particular interest as it is predicted to host various topological phases. arxiv.org

The choice of substrate is a critical factor in determining the quality of the epitaxially grown this compound film. The substrate's crystal structure and lattice parameters significantly influence the orientation and strain in the grown film. For the growth of (112)-oriented Cd3As2, (111)-oriented Gallium Arsenide (GaAs) substrates are commonly used. researchgate.net To achieve high-quality Cd3As2(112) epitaxy on more commercially viable GaAs(001) substrates, a buffer layer engineering approach is employed. This often involves a two-step buffer of Zinc Cadmium Telluride (ZnxCd1−xTe) and Cadmium Telluride (CdTe) grown on the GaAs(001) substrate. acs.org By carefully designing the buffer structure, extended defects in the Cd3As2 epilayer can be controlled, leading to electron mobilities comparable to those grown on GaAs(111) substrates. acs.org

For the growth of (001)-oriented Cd3As2 films, III-V substrates such as Gallium Antimonide (GaSb) are utilized. arxiv.orgaps.org The lattice mismatch between the substrate and the film can be engineered by using buffer layers like AlxIn1-xSb to control strain and dislocation densities in the Cd3As2 film. researchgate.net

SubstrateBuffer Layer(s)Cd3As2 OrientationKey Findings
GaAs(001)CdTe/ZnxCd1-xTe(112)Achieves high electron mobility by controlling defects. acs.org
GaSb(111)GaSb(112)Enables epitaxial growth at low temperatures (110–220 °C). researchgate.net
GaSb(001)InAs wetting layer, AlGaSb(001)Facilitates the growth of (001)-oriented films with improved morphology. arxiv.org
GaAs(111)-(112)A standard substrate for high-quality (112) films. researchgate.net

The introduction of a thin wetting layer can significantly improve the nucleation and surface morphology of this compound films, particularly for the (001) orientation. A thin layer of Indium Arsenide (InAs) has been shown to be effective in promoting smoother, more coalesced (001)-oriented Cd3As2 films on GaSb substrates. arxiv.orgaps.org This InAs wetting layer, typically around 1.2 nm thick (four monolayers), is believed to alter the surface and interfacial energies, facilitating the desired growth mode. arxiv.orgresearchgate.netnih.gov The use of wetting layers with lattice parameters closely matched to that of Cd3As2 is an area of ongoing research to further enhance film quality and encourage layer-by-layer growth. arxiv.org Other materials like Gallium Antimonide (GaSb) and Aluminum Antimonide (AlSb) have also been investigated as wetting layers. arxiv.org

The thickness of the this compound film is a critical parameter that can be precisely controlled in MBE by adjusting the growth time and the flux of the constituent elements. Film thickness in the range of 10 to 50 nm has been demonstrated to exhibit two-dimensional transport phenomena. researchgate.netnih.gov For instance, a 50-nm-thick (001)-oriented Cd3As2 film grown with an InAs wetting layer exhibited an electron mobility of 9,300 cm²/Vs at 2 K. arxiv.orgsemanticscholar.org

The growth orientation is primarily determined by the substrate orientation and the growth conditions. As mentioned, (112) oriented films are typically grown on (111) oriented substrates, while (001) oriented films are grown on (001) oriented substrates. arxiv.orgresearchgate.net The growth temperature is another key parameter; for example, epitaxial Cd3As2 layers can be grown at relatively low temperatures, between 110 °C and 220 °C, on (111) GaSb buffer layers. researchgate.net

Influence of Wetting Layers on this compound Film Quality

Magnetron Sputtering for this compound Thin Film Deposition

Magnetron sputtering is another viable technique for depositing thin films of this compound. This method involves bombarding a target of Cd3As2 with energetic ions in a plasma, causing atoms to be ejected and deposited onto a substrate. High-frequency, non-reactive magnetron sputtering in an argon atmosphere has been successfully used to grow Cd3As2 films. aps.orgresearchgate.net

Thin films with a thickness of approximately 50 nm have been grown on various substrates, including single-crystal silicon and sapphire. Post-deposition annealing at around 520 K can induce recrystallization and the formation of textured films, for instance, with a researchgate.net orientation on silicon substrates. The composition of the sputtered films has been confirmed to correspond to the Cd3As2 stoichiometry. While magnetron sputtering can produce polycrystalline films, it has been shown to be a method capable of yielding films that exhibit the characteristic properties of this compound. aps.orgosti.gov

Sputtering ParameterValue/ConditionEffect on Film Properties
Target MaterialCd3As2 single crystalsProvides the source material for deposition. aps.org
Sputtering GasArgonCreates the plasma for sputtering. aps.orgresearchgate.net
SubstratesSilicon, SapphireInfluences the crystallinity and orientation of the film. researchgate.net
Post-deposition Annealing~520 KPromotes recrystallization and texture formation.

Bulk this compound Crystal Growth Methods

For fundamental studies and as a source material for thin film deposition, high-quality bulk single crystals of this compound are essential. Several methods are employed for the growth of bulk Cd3As2 crystals.

One common technique is the Bridgman growth method. 2dsemiconductors.com This involves melting a polycrystalline charge of this compound in a sealed ampoule and then slowly lowering it through a temperature gradient to induce directional solidification. This technique has been used to synthesize large, high-purity Cd3As2 crystals. 2dsemiconductors.comunipress.waw.pl

Another prevalent method is physical vapor transport (PVT), also known as selective vapor growth (SVG). 2dsemiconductors.comresearchgate.net In this process, a presynthesized Cd3As2 charge is heated in a sealed and evacuated quartz ampoule placed in a two-zone furnace. The temperature difference between the source zone and the growth zone drives the sublimation of the source material and its subsequent condensation and crystallization in the cooler zone. nih.gov This method can yield high-quality single crystals with well-defined facets. nih.gov

The synthesis of the initial this compound material for these growth methods is typically achieved by the direct reaction of high-purity cadmium and arsenic elements in a sealed quartz ampoule. nih.gov

Crystallization from Double-Component Melt for this compound

Melt growth techniques are a primary route for producing large, high-quality single crystals of this compound. These methods involve melting stoichiometric amounts of the constituent elements, cadmium and arsenic, followed by controlled solidification.

One of the most common melt-growth techniques is the Bridgman method . 2dsemiconductors.commatltech.com In this process, high-purity cadmium and arsenic are sealed in an evacuated silica (B1680970) or pyrex ampoule. aip.org The ampoule is then placed in a vertical or horizontal furnace with a specific temperature gradient. It is heated above the melting point of Cd₃As₂ (approximately 716-721°C) to ensure the formation of a homogeneous liquid melt. matltech.comwikipedia.org Subsequently, the ampoule is slowly moved through the temperature gradient, or the furnace temperature is gradually lowered, to initiate crystallization from one end. This slow, directional solidification promotes the growth of large single-crystal blocks. aip.org For example, (Cd₁₋ₓZnₓ)₃As₂ single crystals have been grown by heating the constituents to 900°C, followed by cooling to 700°C at a rate of 5°C/h in a gradient of 1.5°C/cm. aip.org

The Stockbarger method , a modification of the Bridgman technique, has also been employed. wikipedia.org A key challenge in the melt growth of Cd₃As₂ is the high vapor pressure of the elements at the melting point. wikipedia.org To counteract the evaporation from the melt, a liquid encapsulation technique can be used. This involves covering the melt with an inert liquid, such as boric oxide (B₂O₃), and applying a high pressure of an inert gas. This encapsulation allows for seeding and pulling of the crystal through the liquid layer while suppressing volatilization. wikipedia.org

Bulk samples of this compound alloyed with manganese arsenide have also been synthesized through crystallization from a double-component melt, resulting in a eutectic interaction. researchgate.net

Table 1: Parameters for Melt Growth of this compound and Related Alloys

Method Starting Materials Max Temperature Cooling Rate Result Reference
Modified Bridgman Cd₃As₂, Cd₃Zn₂ > 900 °C 5 °C/h (Cd₁₋ₓZnₓ)₃As₂ single-crystal blocks (~1 cm³) aip.org
Conventional Melt-Growth Cd, Zn, As 900 °C 2 mm/h (Cd₁₋ₓZnₓ)₃As₂ polycrystals aip.org

Vapor-Based Synthesis Approaches for this compound

Vapor-based synthesis methods offer excellent control over crystal purity, stoichiometry, and morphology, enabling the growth of high-quality bulk crystals, thin films, and various nanostructures. These techniques rely on the transport of Cd₃As₂ or its constituent elements in the vapor phase to a cooler substrate or region for deposition and crystallization.

The Self-Selecting Vapor Growth (SSVG) method is particularly effective for producing large, plate-like single crystals. spiedigitallibrary.orgnih.gov In this approach, polycrystalline Cd₃As₂ source material is sealed in an evacuated quartz ampoule and placed in a furnace with a slight temperature gradient. spiedigitallibrary.orgwikimedia.org The material evaporates from the hotter zone and recondenses in the cooler zone. spiedigitallibrary.org A key feature is that the polycrystalline source itself acts as the seed, allowing for the selective growth of large, stress-free single crystals. spiedigitallibrary.org This method has been used to grow crystals with large facets reaching areas up to 0.7 cm². unifr.ch

Chemical Vapor Transport (CVT) is another widely used technique, often for growing nanostructures. nih.gov In a typical CVT setup, Cd₃As₂ powder is placed at the hot zone of a tube furnace, and a substrate (e.g., silicon) is placed at a cooler downstream location. An inert carrier gas, such as argon, is flowed through the tube. By carefully controlling parameters like pressure and argon flow rate, the morphology of the resulting nanostructures can be tuned from nanowires and nanobelts to nanoplates and nano-octahedra. rsc.org For instance, increasing the argon flow rate at a constant pressure can cause a transition from thin nanowires to broader nanobelts and nanocrystals. rsc.org This method has also been used to synthesize Cd₃As₂ nanowires with different crystallographic phases by varying the growth temperature. nih.gov

A Vapor-Solid (VS) growth mechanism is often invoked to describe the formation of these nanostructures. aip.orgrsc.org In contrast to many III-V materials, the growth tips of Cd₃As₂ nanowires have been found to be As-rich, suggesting a different role for the group II and V elements in the growth process. aip.org

Table 2: Morphological Control in Vapor-Based Synthesis of Cd₃As₂

Pressure (Pa) Argon Flow (sccm) Resultant Morphology Reference
100 50 Thin nanowires rsc.org
120 50 Thicker, rectangular cross-section nanowires rsc.org
140 50 Nanobelts and nanowires rsc.org

Nanoscale and Quantum Dot Synthesis of this compound

The synthesis of this compound at the nanoscale unlocks quantum confinement effects, leading to properties distinct from the bulk material. albany.edusnu.ac.kr Methods have been developed to produce both nanoparticles and highly monodisperse quantum dots with tunable optical properties.

Solvothermal Methods for this compound Nanoparticle Formation

Solvothermal synthesis involves a chemical reaction in a sealed vessel (an autoclave) where solvents are brought to temperatures above their boiling points, generating high pressures. This method is effective for producing crystalline nanoparticles at relatively low temperatures.

For this compound, solvothermal routes have been explored for the synthesis of nanoparticles. albany.edu The process typically involves the reaction of cadmium and arsenic precursors in a suitable solvent under controlled temperature and pressure. albany.eduacs.org The choice of solvent and the interaction between the solvent and the arsenic precursor can significantly affect the properties of the resulting material. albany.edu While detailed procedures for Cd₃As₂ are less common in the literature compared to other chalcogenides like CdS, the general principles apply. For instance, the synthesis of other semiconductor nanoparticles via solvothermal methods involves dissolving precursors in a solvent like ethylene (B1197577) glycol, sealing the mixture in an autoclave, and heating it for a set duration to form the desired nanostructures. acs.orgresearchgate.net

Quantum Dot Synthesis via Hot Injection for this compound

The hot injection method is a colloidal synthesis technique that provides precise control over the size, shape, and monodispersity of quantum dots (QDs). azonano.comillinois.edu This approach is crucial for tuning the electronic and optical properties of Cd₃As₂ QDs, which are of interest for their infrared luminescence. chembites.org

The synthesis typically involves the rapid injection of a precursor solution into a hot solvent containing the other precursor and coordinating ligands. azonano.com For Cd₃As₂ quantum dots, a common procedure uses an arsenic precursor, such as tris(trimethylsilyl)arsine ((TMS)₃As), which is swiftly injected into a hot solution of a cadmium precursor, like cadmium(II) myristate, dissolved in a high-boiling-point solvent such as 1-octadecene (B91540) (ODE). chembites.orgamazonaws.com Organic ligands, like oleylamine (B85491) or oleic acid, are used to passivate the surface of the growing nanocrystals, preventing aggregation and controlling growth kinetics. azonano.comgoogle.com

The synthesis can be broken down into distinct stages:

Nucleation: The initial fast injection of the arsenic precursor into the hot cadmium solution at a high temperature (e.g., 175 °C) triggers a burst of nucleation, forming small Cd₃As₂ nuclei. chembites.orgamazonaws.com

Growth: Following nucleation, the temperature is often adjusted, and in some procedures, additional precursor solution is added slowly to promote the controlled growth of the existing nuclei, rather than forming new ones. chembites.orgamazonaws.com This allows for the synthesis of QDs with a narrow size distribution.

By varying reaction parameters such as temperature, precursor concentration, and reaction time, the size of the Cd₃As₂ quantum dots can be precisely controlled, which in turn tunes their band gap and emission wavelength over a wide spectral range, from the visible to the infrared (e.g., 530 to 2000 nm). chembites.orggoogle.com

Table 3: Hot Injection Synthesis of Cd₃As₂ Quantum Dots

Cd Precursor As Precursor Solvent/Ligand Injection Temp. Growth Temp. Resulting QD Diameter Emission Peak Reference
Cadmium(II) myristate (TMS)₃As ODE, TOP 175 °C 175 °C ~2.2 nm 1.33 eV (~932 nm) amazonaws.comacs.org
Cadmium(II) myristate (TMS)₃As ODE, TOP 175 °C 175 °C ~4.5 nm 0.76 eV (~1631 nm) amazonaws.comacs.org
Cadmium carboxylate AsH₃ (from Zn₃As₂) Octadecene, Oleylamine - 80 °C 1.7 nm 850 nm google.com

Structural Analysis and Defect Engineering in Cadmium Arsenide

Crystalline Structures and Phase Transitions in Cadmium Arsenide

This compound is known for its intricate crystal structure, which is the subject of ongoing research and is crucial for understanding its behavior as a topological semimetal.

Tetragonal Crystal Structure and Anti-fluorite Derivations of this compound

At room temperature, this compound (Cd₃As₂) possesses a body-centered tetragonal crystal structure. arxiv.org This structure can be understood as a derivative of the cubic anti-fluorite (M₂X) crystal structure. arxiv.orgaip.orgacs.org In an ideal anti-fluorite structure with a stoichiometry of Cd₂As, the arsenic ions would form a cubic close-packed lattice, with cadmium ions occupying all tetrahedral sites. wikipedia.orgiucr.org However, to achieve the 3:2 stoichiometry of Cd₃As₂, one-quarter of the cadmium sites are vacant. arxiv.org

This vacancy arrangement leads to a significant distortion of the parent anti-fluorite cell, resulting in a much larger unit cell. Specifically, the unit cell dimensions are approximately doubled along the a-axis and quadrupled along the c-axis relative to the original cubic cell. arxiv.orgacs.org The crystal structure of Cd₃As₂ is similar to other II-V compounds like zinc phosphide (B1233454) (Zn₃P₂), zinc arsenide (Zn₃As₂), and cadmium phosphide (Cd₃P₂). wikipedia.org

There has been some debate in the scientific literature regarding the precise space group of Cd₃As₂ at room temperature. Reports have cited both the non-centrosymmetric I4₁cd space group and the centrosymmetric I4₁/acd space group. arxiv.orgacs.orgiucr.org However, extensive studies using single-crystal X-ray diffraction and convergent beam electron diffraction have provided strong evidence for the centrosymmetric I4₁/acd space group. arxiv.orgacs.org

Property Value Reference
Crystal SystemTetragonal arxiv.orgwikipedia.org
Space GroupI4₁/acd (No. 142) acs.orgwikipedia.orgmaterialsproject.org
Lattice Constant (a)~12.63 - 12.67 Å arxiv.orgacs.orgiucr.org
Lattice Constant (c)~25.43 - 25.48 Å arxiv.orgacs.orgiucr.org

Table 1: Crystallographic data for the room temperature phase of this compound.

This compound also undergoes several phase transitions at elevated temperatures, with phases labeled α (the stable room temperature phase), α', α'', and β. wikipedia.org The transition from α' to α'' occurs around 742 K, while the transition to the β phase happens at 868 K. wikipedia.org

Vacancy Ordering and its Impact on this compound Symmetry

The presence of cadmium vacancies is not random; they form an ordered arrangement within the crystal lattice. arxiv.orgaip.orgaip.org This ordering of vacancies is a critical feature, as it is responsible for the large superstructure and the specific symmetry of the compound. aip.orgacs.org The vacancies cause systematic displacements of the surrounding cadmium and arsenic atoms from their ideal anti-fluorite positions. arxiv.org

The arrangement of these ordered Cd vacancies is the primary distinction between the proposed centrosymmetric (I4₁/acd) and non-centrosymmetric (I4₁cd) structures. arxiv.orgaip.org The specific ordering is essential for the stability of the material's electronic structure, particularly its Dirac nodes. aip.org Even minor alterations to the vacancy arrangement can significantly affect the electronic states. aip.org The superstructure can be visualized as columns of distorted Cd₆□₂ cubes (where □ represents a vacancy) stacked with opposing chirality. acs.org

Symmetry Breaking and Inversion Symmetry in this compound Films

While bulk this compound is considered centrosymmetric, the symmetry of Cd₃As₂ can be intentionally modified in thin films, particularly through the application of epitaxial strain. aip.org This strain, arising from the lattice mismatch between the Cd₃As₂ film and the substrate, provides a powerful tool for "defect engineering" and tuning the material's topological properties. aip.orgescholarship.org

Key findings from research on strained Cd₃As₂ films include:

Loss of Rotational Symmetry: In (112)-oriented films subjected to biaxial compressive stress, the four-fold rotational symmetry, which protects the Dirac nodes, is lost. This transforms the material into a topological insulator. aip.orgresearchgate.net

Breaking of Inversion Symmetry: For (001)-oriented films under biaxial tensile stress, the inversion symmetry is broken, and the films adopt a non-centrosymmetric 4mm point group. aip.orgresearchgate.net This is a significant finding, as biaxial stress does not typically break inversion symmetry. It suggests that bulk Cd₃As₂ is energetically close to a symmetry-breaking structural transition. aip.org The loss of inversion symmetry can transform a Dirac semimetal into a Weyl semimetal. aip.org

These studies highlight that the crystal structure of Cd₃As₂, particularly in thin-film form, is highly susceptible to its mechanical environment. The debate over its intrinsic symmetry may have been influenced by residual strain in the studied samples. escholarship.org

Advanced Structural Characterization Techniques for this compound

Precisely determining the complex crystal structure of this compound requires a suite of advanced characterization techniques, especially for thin films where the small scattering volume presents challenges.

X-ray Diffraction (XRD) and Reflectivity of this compound Films

X-ray diffraction (XRD) is a fundamental tool for the structural analysis of Cd₃As₂ films. High-resolution 2θ-ω XRD scans are used to confirm the orientation and phase purity of epitaxially grown films. arxiv.org For instance, in (001)-oriented films, the (008), (0016), and other 00l reflections are monitored to confirm the crystal structure and out-of-plane orientation. arxiv.orgaip.org

XRD is also used to determine the lattice parameters of the films. Precise measurements can reveal the presence of residual strain, indicated by deviations from the bulk lattice constants. aip.org The quality of the crystalline structure is assessed by the width of the diffraction peaks (rocking curves); narrower peaks indicate higher crystalline quality. In some cases, XRD has been used to identify the presence of mixed phases, such as traces of the α'-Cd₃As₂ phase alongside the dominant α-Cd₃As₂ in films grown by magnetron sputtering. researchgate.net X-ray reflectivity (XRR) complements XRD by providing accurate measurements of film thickness, surface roughness, and interface quality. arxiv.org

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) of this compound

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) offer real-space imaging of the atomic structure of Cd₃As₂, providing insights that are inaccessible with diffraction techniques alone.

High-Angle Annular Dark-Field (HAADF) STEM: This technique is particularly powerful for studying Cd₃As₂ because the image contrast is sensitive to the atomic number (Z-contrast). It allows for direct visualization of the heavier cadmium and arsenic columns and, crucially, the ordered cadmium vacancies. arxiv.orgaip.org HAADF-STEM has been used to confirm the systematic ordering of vacancies and to investigate the atomic structure of interfaces between Cd₃As₂ and substrate layers. aip.orgresearchgate.net It can also be used to characterize extended defects like threading dislocations that propagate from the substrate into the film. aip.org

Convergent Beam Electron Diffraction (CBED): CBED is a specialized TEM technique that is exceptionally sensitive to crystal symmetry. By analyzing the symmetries present in the diffraction patterns, CBED can unambiguously determine the point group of a material from a very small volume, making it ideal for thin films. arxiv.orgescholarship.org It was a key technique in resolving the controversy over the centrosymmetric nature of Cd₃As₂, with studies showing that relaxed films belong to the centrosymmetric 4/mmm point group. arxiv.orgresearchgate.net CBED has also been instrumental in demonstrating symmetry breaking in strained films, such as the loss of four-fold rotation and inversion symmetry. aip.orgresearchgate.net

Technique Application for this compound Key Findings Reference
XRD Phase identification, film orientation, lattice parameter measurement, strain analysisConfirmed tetragonal structure, identified mixed phases, measured strain in epitaxial films. arxiv.orgaip.org
HAADF-STEM Real-space imaging of atomic columns and vacancies, interface structure, defect analysisDirectly visualized ordered Cd vacancies, characterized interface atomic arrangements and threading dislocations. arxiv.orgaip.orgaip.org
CBED Point group symmetry determinationResolved the centrosymmetric (4/mmm) nature of relaxed films; demonstrated strain-induced symmetry breaking. arxiv.orgaip.orgescholarship.org

Table 2: Summary of advanced characterization techniques and their applications for this compound.

High-Angle Annular Dark-Field (HAADF) Imaging of this compound Interfaces

High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) is a powerful technique for the atomic-resolution imaging of this compound and its heterostructures. The image contrast in HAADF-STEM is highly sensitive to the atomic number (Z), approximately proportional to Z², making it ideal for distinguishing the heavier cadmium (Cd) and lighter arsenic (As) atomic columns.

Studies of (001)-oriented Cd₃As₂ films grown by molecular beam epitaxy (MBE) on III-V semiconductor buffer layers, such as (Al,In)Sb or GaSb, reveal atomically abrupt and coherent interfaces. aps.org HAADF-STEM imaging confirms the tetragonal crystal structure of Cd₃As₂, which can be understood as a derivative of the antifluorite structure featuring an ordered arrangement of cadmium vacancies. aps.orgresearchgate.net These vacancies are not randomly distributed but form a specific, ordered pattern, which is crucial for the material's electronic properties. researchgate.net

When viewed along the researchgate.net direction, magnified HAADF images clearly show alternating planes containing either fully occupied cadmium columns or columns with ordered vacancies. aps.orgnrel.gov Intensity profiles taken across these atomic columns confirm this arrangement, with a periodic drop in intensity corresponding to the columns containing the Cd vacancies. aps.orgosti.gov At the interface with an Sb-terminated III-V layer, the terminating plane of Cd₃As₂ has been found to adopt a specific CdSb-like stoichiometry, achieved through a periodic arrangement of Cd vacancies. chemrxiv.orgresearchgate.net This precise structural information, provided by HAADF-STEM, is critical for understanding the epitaxial growth and the resulting electronic phenomena at these quantum material interfaces.

Convergent Beam Electron Diffraction (CBED) for this compound Point Group Determination

Convergent beam electron diffraction (CBED) is a definitive technique for determining the crystal point group symmetry, a fundamental property that dictates the topological nature of this compound. The symmetry of the crystal structure—specifically, the presence or absence of an inversion center—determines whether Cd₃As₂ behaves as a Dirac semimetal (centrosymmetric) or a Weyl semimetal (non-centrosymmetric).

There have been conflicting reports on the precise room-temperature crystal structure of Cd₃As₂. However, detailed CBED analysis of high-quality, unstrained Cd₃As₂ thin films grown by MBE has provided a clear resolution. By analyzing the symmetries present in the CBED patterns from multiple zone axes, researchers have unambiguously shown that these films belong to the centrosymmetric tetragonal point group 4/mmm. This finding confirms that unstrained Cd₃As₂ is a Dirac semimetal, whose bulk Dirac nodes are protected by the four-fold rotational crystal symmetry. aps.org

The power of CBED also lies in its sensitivity to symmetry breaking under external influences like epitaxial strain. For instance, (112)-oriented Cd₃As₂ films under biaxial compressive stress have been shown to lose their four-fold rotational symmetry, adopting an orthorhombic mmm point group. Conversely, (001)-oriented films under small tensile stress can transform to the non-centrosymmetric 4mm point group, breaking the inversion symmetry. These strain-induced symmetry modifications demonstrate the potential to tune the topological properties of Cd₃As₂.

CBED Analysis of Cd₃As₂ Point Group Symmetry
Film ConditionOrientationObserved Point GroupTopological ClassificationReference
Unstrained(112) or (001)4/mmm (Centrosymmetric)Dirac Semimetal
Compressive Strain(112)mmm (Orthorhombic)Topological Insulator (predicted)
Tensile Strain(001)4mm (Non-centrosymmetric)Weyl Semimetal (predicted)

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) of this compound Surfaces

Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are essential tools for characterizing the surface morphology and topography of this compound at the micro- and nanoscale.

SEM studies reveal that the surface morphology of Cd₃As₂ is highly dependent on the synthesis method and growth parameters. For materials synthesized by chemical vapor deposition, a variety of morphologies can be obtained by controlling parameters like pressure and argon flow rate. These morphologies include nanowires, nanobelts, nanoplates, and larger microcrystals. At low carrier gas flow rates, dense networks of nanowires are often formed, while higher flow rates can produce thin films composed of pyramidal-shaped microcrystals.

AFM is used to obtain quantitative, three-dimensional information about the surface topography, such as roughness and grain structure. Studies on Cd₃As₂ films grown by RF magnetron sputtering on silicon or sapphire substrates have shown a granular or grainy morphology, which is attributed to an island incorporation mechanism during film growth. For example, AFM images of films on Si(100) substrates show prominent, isolated equiaxed grains with sizes of 100–200 nm. The root mean square (RMS) roughness of these films is typically on the order of a few nanometers, a critical parameter for device fabrication.

Influence of Extended Defects and Dislocations on this compound Material Properties

The electronic and transport properties of this compound are significantly influenced by the presence of crystalline defects, including extended defects like dislocations and point defects.

Threading Dislocations and this compound Carrier Mobility

Threading dislocations are line defects that propagate through the epitaxial film from the substrate or buffer layer. In Cd₃As₂, these dislocations have a notable impact on carrier transport, particularly for the topologically protected surface states.

Investigations combining magnetotransport measurements with microstructural analysis have shown that threading dislocations act as strong scattering sources that reduce the carrier mobility of the surface states. aps.org However, the bulk transport properties appear to be largely unaffected by changes in the threading dislocation density over an order of magnitude. aps.org This suggests that carriers in the bulk are more robust to this type of scattering.

Despite the detrimental effect on surface states, high bulk electron mobilities can still be achieved in Cd₃As₂ films. For thick (001)-oriented films, Hall carrier mobilities as high as 41,000 cm² V⁻¹ s⁻¹ at 2 K have been reported. aps.org This is often achieved by using carefully designed buffer layers, such as AlₓIn₁₋ₓSb, which can filter dislocations and reduce their density in the active Cd₃As₂ layer. aps.org Studies show that only a minority of the threading dislocations present in the underlying buffer layers typically propagate into the Cd₃As₂ film. aps.org High threading dislocation densities, which can arise from strain relaxation in buffer layers, are considered a potential cause for mobility reduction at low temperatures.

Point Defect Formation Energies and Self-Doping Mechanisms in this compound

Point defects, such as vacancies (missing atoms) and interstitials (extra atoms), play a crucial role in determining the intrinsic carrier concentration (self-doping) of this compound. The crystal structure of Cd₃As₂ is inherently defined by an ordered sublattice of cadmium vacancies. aps.org Experimentally, as-grown Cd₃As₂ is almost always n-type, with the Fermi level typically located 100-200 meV above the Dirac point, which masks some of its intrinsic topological features. aps.org

First-principles calculations based on density functional theory (DFT) have been used to investigate the formation energies of various intrinsic point defects and explain this n-type behavior. aps.org These calculations show that under most growth conditions, the cadmium interstitial (Cdᵢ) has a very low formation energy, acting as a donor and contributing to the excess electron concentration. The net doping is largely determined by the balance between donor-like Cd interstitials and acceptor-like cadmium vacancies (V꜀꜀). aps.org The formation energies of other defects, such as arsenic vacancies (Vₐₛ) and antisites (As꜀꜀, Cdₐₛ), are generally higher, meaning they are less abundant in equilibrium. aps.org

Quantum Transport Phenomena in Cadmium Arsenide

Magnetotransport Studies in Cadmium Arsenide Systems

This compound (Cd3As2), a topological Dirac semimetal, has garnered significant attention for its remarkable electronic properties and complex quantum transport phenomena. researchgate.net Its unique band structure, characterized by 3D Dirac points at the Fermi level, leads to extraordinary characteristics such as ultrahigh electron mobility, strong quantum oscillations, and large magnetoresistance. arxiv.org Magnetotransport studies, which probe the effects of a magnetic field on the flow of charge carriers, have been instrumental in unraveling the exotic topological phases and quantum effects inherent to this material, particularly in thin film and nanostructure forms. fleet.org.auescholarship.org

The ability to grow high-quality epitaxial thin films of Cd3As2 has paved the way for detailed investigations into its quantum transport properties. researchgate.netfleet.org.au These studies have revealed that in thin films, the bulk electronic states can be gapped, allowing transport to be dominated by surface states. researchgate.netescholarship.org This confinement effect is crucial for observing phenomena like the quantum Hall effect. researchgate.net The orientation of the crystal lattice in these films significantly influences the observed magnetotransport behavior. aip.org For instance, (001)-oriented films exhibit a distinct quantum Hall effect compared to the more commonly studied (112)-oriented films, a difference attributed to the inverted bulk band structure creating topological-insulator-like states at the interfaces. aps.org

Shubnikov-de Haas Oscillations in this compound

Shubnikov-de Haas (SdH) oscillations, which are periodic fluctuations in magnetoresistance at low temperatures and high magnetic fields, are a powerful tool for characterizing the Fermi surface of a material. In this compound, pronounced SdH oscillations are a common feature in magnetotransport measurements, indicative of the high quality and high mobility of the charge carriers. researchgate.netarxiv.org These oscillations have been observed in both bulk single crystals and thin films. researchgate.netarxiv.org

The analysis of SdH oscillations provides valuable information about the electronic properties of Cd3As2. From the frequency of the oscillations, the cross-sectional area of the Fermi surface can be determined. arxiv.org In some instances, a splitting of the SdH oscillation frequency has been observed, suggesting a lifting of the spin degeneracy of the Fermi surfaces, a finding that aligns with theoretical predictions of a helical spin texture. arxiv.org The temperature dependence of the oscillation amplitude can be used to determine the effective mass of the charge carriers, which has been found to be small (approximately 0.05 times the free electron mass) in Cd3As2 single crystals. arxiv.org

Furthermore, the phase of the SdH oscillations can offer insights into the topological nature of the electronic states. However, studies on thin films have shown that the phase of these oscillations does not show a clear correlation with film thickness, highlighting the complexity of disentangling intrinsic topological effects from other factors like variations in carrier density. arxiv.org The presence of clear SdH oscillations in thin films down to a few nanometers demonstrates the robustness of the quantum coherence in these systems. arxiv.orgescholarship.org

Quantum Hall Effect and Plateaus in this compound Films

The quantum Hall effect (QHE) is a quintessential quantum mechanical phenomenon observed in two-dimensional electron systems at low temperatures and strong magnetic fields, characterized by the quantization of the Hall resistance into plateaus. The observation of the QHE in this compound thin films is a direct consequence of its unique electronic structure. researchgate.netfudan.edu.cn Specifically, in sufficiently thin films, an energy gap opens in the bulk states, leading to transport dominated by two-dimensional surface states that are conducive to the QHE. researchgate.net

The characteristics of the QHE in Cd3As2 films are highly dependent on the film's thickness and crystallographic orientation. researchgate.netfudan.edu.cn For instance, (112)-oriented films thinner than 70 nm exhibit an even-integer QHE. researchgate.net In contrast, (001)-oriented films display a more unusual QHE with prominent odd-integer plateaus. aps.org This distinction arises from the inverted bulk band structure of Cd3As2, which results in topological-insulator-like states at the top and bottom interfaces of the film. aps.org

The ability to tune the QHE with an external gate voltage has been demonstrated, allowing for the manipulation of the Fermi level and the exploration of different quantum Hall states. aip.orgacs.org The observation of well-defined quantum Hall plateaus, where the longitudinal resistance approaches zero, signifies the presence of dissipationless edge-state transport, a key feature of the QHE. researchgate.netaps.org The study of the QHE in Cd3As2 not only confirms its topological nature but also opens avenues for potential applications in topological quantum computing and low-power electronics. fudan.edu.cn

The quantized Hall effect observed in this compound thin films is intrinsically linked to the existence of two-dimensional topological surface states. escholarship.orgnih.gov In thin films of this three-dimensional Dirac semimetal, quantum confinement can induce a gap in the bulk electronic spectrum, causing the electrical transport at low temperatures to be dominated by carriers in the surface states. researchgate.net These surface states, which arise due to the non-trivial topology of the bulk band structure, possess high mobility, a prerequisite for the observation of the quantum Hall effect. researchgate.netaip.org

In (001)-oriented Cd3As2 films, the inverted bulk band structure leads to the formation of topological-insulator-like states at the top and bottom interfaces. aps.org Each of these surfaces is predicted to exhibit a half-integer quantum Hall effect. aps.org When measured together in a transport experiment, the combination of these two surfaces, with a small potential difference between them, results in the observation of odd-integer quantum Hall plateaus. aps.orgresearchgate.net This is a distinct signature of the topological nature of the surface states.

The evolution of the quantum Hall effect with diminishing film thickness provides further evidence for its origin in surface states. escholarship.org As the film thickness is reduced, the hybridization of the surface states from the top and bottom surfaces becomes more significant, leading to changes in the electronic structure and the observed quantum Hall plateaus. aip.orgaps.org Studies on films with thicknesses ranging from 12 to 24 nm have shown that the quantum transport properties remain consistent when the carrier density is kept constant, supporting the picture of transport through surface states of a three-dimensional topological insulator. escholarship.org

A key feature of the electronic structure of Dirac materials is the existence of a zero-energy Landau level (n=0) when a magnetic field is applied. aip.org In this compound thin films, the behavior of this zero Landau level provides crucial insights into the underlying topological phase. aip.orgaps.org In a two-dimensional topological insulator (2D TI), the zeroth Landau levels associated with the top and bottom surfaces are expected to cross at a critical magnetic field. aps.orgarxiv.org This crossing is a hallmark of the inverted band structure characteristic of a 2D TI.

Magnetotransport measurements on gated (001)-oriented Cd3As2 thin films have indeed revealed this crossing of the zeroth Landau levels. aps.orgarxiv.org The critical magnetic field at which this crossing occurs can be tuned by the film thickness. aps.orgarxiv.org For instance, in films around 18-22 nm thick, a clear crossing is observed. uni-mainz.de However, in thinner films (e.g., 16 nm), an avoided crossing of the zeroth Landau levels is seen, indicating a transition to a different electronic state. aps.org

Furthermore, the behavior of the system when the Fermi level is tuned into the gap between the zeroth Landau levels is particularly revealing. At high magnetic fields, a highly resistive state corresponding to a filling factor of ν=0 is observed. aip.org This ν=0 quantum Hall state is attributed to a widening gap between the two zeroth Landau levels as the magnetic field increases, which is consistent with the hybridization of topological surface states due to quantum confinement. aip.org In even thinner films (13 nm), a wider and more resistive gap at charge neutrality is observed. aps.org

Quantized Hall Effect in this compound Surface States

Magnetoresistance Characteristics of this compound

This compound exhibits a remarkably large and non-saturating magnetoresistance (MR), a property that has been a focal point of research. arxiv.orgaps.org The MR characteristics are highly dependent on the orientation of the magnetic field relative to the current direction, as well as on factors like film thickness, growth orientation, and the position of the Fermi level. researchgate.netaip.org

A prominent feature often observed is a positive transverse magnetoresistance, where the resistance increases as a magnetic field is applied perpendicular to the current. researchgate.net In some cases, this transverse MR can be quasi-linear. researchgate.net In contrast, a negative longitudinal magnetoresistance (LMR), where the resistance decreases in a parallel magnetic and electric field, is also frequently reported. researchgate.netaip.org The negative LMR is often discussed in the context of the chiral anomaly, a phenomenon unique to topological semimetals where charge is pumped between Weyl nodes of opposite chirality. researchgate.netaip.org However, it has been shown that other mechanisms, such as conductivity fluctuations, can also give rise to both quasi-linear positive MR and negative LMR, and that the chiral anomaly is not always necessary to explain the observed features. researchgate.net

The in-plane magnetoresistance, where the magnetic field is applied in the plane of a thin film, also reveals rich behavior. A pronounced planar Hall effect, which is a transverse voltage that arises when the magnetic field is in the plane of the sample but not perfectly aligned with the current, has been observed. aip.orgaip.org This effect is attributed to a combination of contributions from the Berry phase and orbital magnetoresistance. aip.orgaip.org The magnitude of these magnetoresistance effects can be significantly influenced by tuning the Fermi level. aip.org

A striking characteristic of this compound is the observation of a large, non-saturating linear magnetoresistance (LMR) in a perpendicular magnetic field. researchgate.netaps.org This phenomenon, where the resistance increases linearly with the applied magnetic field, is unusual in conventional metals and semiconductors, where the magnetoresistance typically saturates at high fields. The origin of this linear magnetoresistance in topological semimetals is a subject of ongoing research and debate.

Several models have been proposed to explain the linear magnetoresistance in Cd3As2. One prominent theory suggests that it arises from disorder and mobility fluctuations within the material. escholarship.org According to this model, spatial variations in mobility can lead to a linear dependence of the resistance on the magnetic field. Experimental studies have provided support for this picture by demonstrating a direct link between the concentration of point defects and the magnitude of the linear magnetoresistance. aps.org Specifically, reducing the concentration of cadmium defects has been shown to increase the magnetoresistance. aps.org

Another proposed origin for the linear magnetoresistance is related to the unique electronic structure of Dirac semimetals. The linear dispersion of the electronic bands, which gives rise to massless Dirac fermions, is thought to play a crucial role. youtube.com While the exact mechanism is still under investigation, the robust observation of linear magnetoresistance in high-quality Cd3As2 samples underscores its fundamental connection to the material's intrinsic properties. researchgate.net

Negative Longitudinal Magnetoresistance in this compound

A key signature of the chiral anomaly in topological semimetals like this compound (Cd₃As₂) is the phenomenon of negative longitudinal magnetoresistance (NLMR). aps.orgarxiv.org This effect manifests as a decrease in electrical resistance when an external magnetic field is applied parallel to the direction of the current flow. aps.org In conventional, non-magnetic metals, the application of a magnetic field typically increases resistivity regardless of its orientation relative to the current. However, in Weyl and Dirac semimetals, the chiral anomaly—a quantum mechanical effect—leads to a charge pumping between Weyl nodes of opposite chirality in the presence of parallel electric and magnetic fields. aps.orgarxiv.org This process results in a positive longitudinal magnetoconductance, which is macroscopically observed as NLMR. aps.org

The observation of NLMR in this compound is considered a primary indicator of its non-trivial topological nature. aps.org However, the interpretation of NLMR data requires careful consideration, as other physical mechanisms can also produce a similar effect. arxiv.orgresearchgate.net For instance, the Berry curvature, which is significant in topological materials, can induce NLMR even when the Fermi level is not precisely at the Dirac nodes or in cases where the bulk nodes are gapped. arxiv.orgresearchgate.net Furthermore, experimental artifacts such as current jetting, where an inhomogeneous current distribution is induced by the magnetic field, can also lead to observations of negative magnetoresistance. aps.org

Research on this compound thin films has shown that NLMR is most pronounced when the Fermi level is situated near the Dirac nodes. arxiv.orgresearchgate.net This observation is consistent with the effect originating from either the chiral anomaly or the Berry phase, as the Berry curvature is expected to be largest near these nodal points. arxiv.orgresearchgate.net In very thin films where a bulk gap opens due to quantum confinement, the NLMR effect may be absent. researchgate.net Therefore, while NLMR is a crucial tool for probing the topological properties of this compound, its presence must be analyzed in conjunction with other transport signatures to unequivocally attribute it to the chiral anomaly. aps.org

Planar Hall Effect and Chiral Anomaly Signatures in this compound

The planar Hall effect (PHE) is another significant transport phenomenon that serves as a signature of the chiral anomaly in this compound. aps.orgarxiv.orgresearchgate.net The PHE describes the emergence of a transverse voltage in a material when the electric current and an in-plane magnetic field are not perfectly aligned. This effect is intrinsically linked to the anisotropic magnetoresistance of the material. researchgate.net In the context of topological semimetals, the PHE arises from the combination of the chiral anomaly and the non-trivial Berry curvature. aps.orgaip.org

In this compound thin films, a pronounced PHE is observed, particularly when the Fermi level is close to the bulk Dirac nodes. researchgate.netresearchgate.net The effect is understood to be a composite phenomenon resulting from the interplay of three primary mechanisms: the chiral anomaly, the Berry phase, and conventional orbital magnetoresistance. researchgate.netaip.org The chiral anomaly and Berry phase contribute to a negative longitudinal magnetoresistance (resistance decreases when the magnetic field is parallel to the current), while the orbital magnetoresistance causes an increase in resistance when the field is perpendicular to the current. arxiv.orgresearchgate.net The combination of these effects leads to a significant anisotropy in the in-plane resistance, which manifests as a large PHE. researchgate.net

Experimental studies on Cd₃As₂ thin films of varying thickness and growth orientation have demonstrated that the magnitude of the PHE is highly dependent on the position of the Fermi level. researchgate.netresearchgate.net When the Fermi level is low and near the gapped bulk nodes in thin films, the PHE is particularly strong. researchgate.netresearchgate.net Conversely, at higher Fermi levels where surface state transport becomes more dominant, the observed PHE is weaker. researchgate.netresearchgate.net This dependence on the Fermi level underscores the topological origin of the effect. While the PHE is a strong indicator, it is not an exclusive signature of the chiral anomaly, as conventional orbital magnetoresistance can also contribute. arxiv.orgresearchgate.net Therefore, a comprehensive analysis of both the planar Hall effect and the negative longitudinal magnetoresistance is essential for a conclusive identification of chiral anomaly signatures in this compound. aps.org

Carrier Mobility and Conductivity in this compound Topological Phases

Ultra-high Electron Mobility in Bulk and Thin Film this compound

This compound is renowned for its exceptionally high electron mobility, a property that has positioned it as a material of significant interest for both fundamental physics research and potential electronic applications. escholarship.orgaip.orgresearchgate.net As a three-dimensional Dirac semimetal, the electrons in Cd₃As₂ exhibit a linear energy-momentum dispersion relationship, behaving as if they were massless Dirac fermions. escholarship.orgaip.org This electronic structure is a key factor contributing to the observed ultra-high mobilities, as it suppresses backscattering. escholarship.orgresearchgate.net

In bulk single crystals of this compound, electron mobilities have been reported to reach extraordinary values, with some early reports citing up to 9 x 10⁶ cm²/V·s at low temperatures (5 K). researchgate.net While achieving such extreme values consistently has been challenging, the material reliably demonstrates mobilities far exceeding those of conventional semiconductors. escholarship.org

High electron mobilities are not limited to bulk crystals; they are also a prominent feature of high-quality epitaxial thin films and nanowires. arxiv.orgnrel.gov Research on (001)-oriented Cd₃As₂ thin films grown by molecular beam epitaxy has reported electron mobilities as high as 41,000 cm²/V·s at 2 K. aip.org Other studies on thin films have consistently reported high mobility values, often in the range of 15,000 to 30,000 cm²/V·s. escholarship.orgnrel.gov For instance, a Hall carrier mobility of 17,700 cm²/V·s was measured in a gated Hall bar device fabricated from a Cd₃As₂ film. aip.org Even in ultrathin films of 100 nm, high terahertz electron mobility of 7,200 cm²/V·s has been demonstrated. The persistence of high mobility in thin-film and nanowire geometries suggests a significant contribution from topological surface states, which are inherently protected from certain scattering mechanisms. arxiv.org

The ability to achieve such high mobilities in thin films is crucial for the development of novel electronic and optoelectronic devices, as well as for the experimental investigation of quantum transport phenomena, such as the quantum Hall effect, which has been observed in these high-mobility films. escholarship.orgaip.org

Anisotropic Transport Behavior in this compound

The transport properties of this compound exhibit a notable anisotropy, which is a direct consequence of its specific crystal structure and the complex geometry of its Fermi surface. researchgate.netaps.org The material possesses a tetragonal crystal structure, which inherently leads to different electronic properties along different crystallographic directions. aip.orgescholarship.org This anisotropy is clearly revealed in magnetotransport measurements, where the response of the material to a magnetic field depends on the field's orientation relative to the crystal axes. researchgate.netaps.org

Angle-dependent magnetotransport studies on Cd₃As₂ single crystals have provided detailed insights into the anisotropic nature of its Fermi surface. researchgate.netaps.orgosti.gov The Fermi surface of this compound has been described as consisting of two nested, anisotropic ellipsoids located around the Dirac points. researchgate.netosti.gov This complex shape leads to distinct behaviors in Shubnikov-de Haas (SdH) oscillations—periodic fluctuations in magnetoresistance at low temperatures and high magnetic fields—depending on the direction of the applied magnetic field. aps.org

For example, when a magnetic field is applied along the or crystallographic axes, the SdH oscillations exhibit a single, clear frequency, indicating a relatively simple cross-section of the Fermi surface in those planes. researchgate.netaps.org However, when the field is aligned with the direction, the oscillations show two distinct frequencies, revealing the more complex, nested nature of the Fermi surface. researchgate.netaps.org This demonstrates that the charge carriers experience different effective masses and scattering rates depending on their direction of motion within the crystal.

Furthermore, the loss of fourfold rotational symmetry in strained (112)-oriented thin films, as confirmed by transport measurements, also gives rise to in-plane anisotropic transport. aip.org This strain-induced modification of the crystal symmetry provides an additional mechanism for tuning the anisotropic transport properties of this compound films. aip.org

Wigner Solid Formation and Correlated Electron Phenomena in this compound

Zero-Field Wigner Solids in Ultrathin this compound Films

Recent research has provided compelling experimental evidence for the formation of a Wigner solid state in ultrathin films of this compound at zero magnetic field. aps.orgresearchgate.netresearchgate.net A Wigner solid is a highly correlated many-body state of matter where electrons, driven by strong Coulomb repulsion that overcomes their kinetic energy, "freeze" into a crystalline lattice structure. aps.orgresearchgate.net The realization of this exotic electronic phase without the need for a strong magnetic field has been a long-standing objective in condensed matter physics. aps.orgresearchgate.net

This zero-field Wigner solid emerges in dilute, ultrathin films of Cd₃As₂ (with thicknesses around 13-16 nm) at extremely low temperatures (on the order of millikelvins). aps.orgresearchgate.net The formation of this state is observed when the carrier density is tuned to be very low, either for electrons or holes, via an electric gate. aps.org Its appearance is closely linked to a topological phase transition that occurs as the film thickness is reduced. aps.orgarxiv.orgresearchgate.netresearchgate.net This transition, induced by quantum confinement and structural inversion asymmetry, creates van Hove singularities—sharp peaks in the density of states—at the band edges, which significantly reduces the kinetic energy of the charge carriers and thus promotes the electron correlations necessary for Wigner crystallization. aps.org

The experimental signatures of the Wigner solid in this compound are distinct and unambiguous. aps.org Key observations include:

Sharp-Threshold I-V Curves: The current-voltage (I-V) characteristics of the Wigner solid phase are highly non-linear. aps.orgresearchgate.net Below a certain threshold voltage, the state is insulating. Applying a finite bias voltage that exceeds this threshold "depins" the Wigner solid from the underlying disorder potential, leading to a sharp onset of current. aps.orgresearchgate.net

Hysteresis: The I-V curves exhibit clear hysteresis. As the bias voltage is swept up and then down, the current follows different paths, a hallmark of the pinning and depinning dynamics of the electron solid. researchgate.net

Voltage Fluctuations: Below the depinning threshold, sawtooth-like voltage fluctuations are observed. aps.org This is interpreted as evidence for the stick-slip motion of domains of the Wigner solid moving across the pinning potential, a behavior consistent with theoretical predictions. aps.org

The application of even a small magnetic field is sufficient to destroy this Wigner solid state, highlighting its unconventional origin tied to the specific electronic band structure of the thin film. aps.orgresearchgate.netresearchgate.net The discovery of a zero-field Wigner solid in this compound opens up new avenues for studying strongly correlated electron phenomena in topological materials.

Interplay of Topology, Electron Correlations, and Spin-Orbit Coupling in this compound

The remarkable quantum transport properties of this compound (Cd₃As₂) stem from a sophisticated interplay between its inherent band topology, strong spin-orbit coupling (SOC), and the effects of electron-electron correlations. fuw.edu.pl Cd₃As₂ is a paradigm three-dimensional (3D) topological Dirac semimetal, a class of materials whose electronic structure is a 3D analogue of graphene. arxiv.orgresearchgate.net This unique foundation gives rise to a variety of tunable topological phases and exotic quantum phenomena, particularly when the delicate balance between these fundamental interactions is perturbed by external factors such as dimensionality, magnetic fields, or doping. fuw.edu.plescholarship.orgtitech.ac.jp

At its core, the topological nature of this compound is a direct consequence of strong spin-orbit coupling. aps.orgertaslab.com SOC, the interaction between an electron's spin and its motion, is substantial in Cd₃As₂ due to the heavy elements it contains. This strong coupling inverts the typical energy order of the cadmium s-orbital and arsenic p-orbital bands, leading to a "band inversion." aps.orgertaslab.com This inverted band structure protects the existence of Dirac nodes—points where the conduction and valence bands touch with a linear energy dispersion in all three dimensions of momentum space. arxiv.orgescholarship.org The crystal's four-fold rotational symmetry is essential for protecting these Dirac points from opening an energy gap. arxiv.orgaip.org This SOC-driven topology is the foundation for the material's extraordinary transport characteristics, including ultrahigh carrier mobilities and the presence of unique topological surface states known as Fermi arcs. aip.orgaps.org

While topological semimetals are often modeled as systems of non-interacting electrons, electron correlations can play a crucial role, especially in low-dimensional structures or at low carrier densities. fuw.edu.plaps.org In ultra-thin films of Cd₃As₂, researchers have reported experimental signatures of Wigner solids, which are exotic insulating states where electrons form a crystalline lattice due to strong repulsive interactions. aps.orgmrs.org The formation of such a correlated state is unconventional as it can be destroyed by a magnetic field, and its origin is deeply tied to the strong spin-orbit coupling inherent in the material. aps.org This demonstrates that the topological electronic structure of Cd₃As₂ serves as a platform for the emergence of novel correlated phases that are not typically observed in conventional semiconductors. fuw.edu.plmrs.org

The interplay between topology, SOC, and electron correlations is most vividly demonstrated and controlled in thin-film heterostructures. fuw.edu.plresearchgate.net By precisely controlling the thickness of Cd₃As₂ films grown by molecular beam epitaxy, it is possible to tune the material through different topological phases. fuw.edu.plresearchgate.net

3D Dirac Semimetal to 2D Topological Insulator Transition: In bulk form or in thick films (t > 60 nm), Cd₃As₂ behaves as a 3D Dirac semimetal. aip.org As the film thickness is reduced, quantum confinement effects become significant. Around a critical thickness of approximately 20 nm, the film transitions into a two-dimensional topological insulator (2D TI), also known as a quantum spin Hall insulator. fuw.edu.plmrs.orgresearchgate.net This phase is characterized by an insulating bulk and conducting edge states where electrons with opposite spins move in opposite directions. researchgate.netresearchgate.net

Emergence of Correlated Insulators: Near the critical thickness where the topological gap closes and reopens, another type of insulating state can appear. fuw.edu.plmrs.org This state's unique transport characteristics, including non-linear current-voltage behavior, are indicative of a correlated insulator, such as the aforementioned Wigner solid. fuw.edu.plaps.org This shows a direct competition and interplay where tuning the topological state (via film thickness) can give rise to a strongly correlated electronic phase.

Furthermore, the spin-orbit coupling itself can be manipulated. Doping Cd₃As₂ films with antimony (Sb) has been shown to significantly enhance the spin-orbit scattering rate, which suggests an increase in the band-inversion energy that drives the material's topology. researchgate.netaps.org This enhanced SOC manifests as clear weak antilocalization signatures in magnetotransport measurements, providing another knob to tune the system's quantum properties. aip.orgaps.org

The following table summarizes key research findings that highlight the interplay of these phenomena in this compound.

Material SystemExperimental ProbeObserved PhenomenonInferred InterplayReference
Ultra-thin Cd₃As₂ FilmsTransport MeasurementsZero-field Wigner solid formationElectron correlations leading to an ordered state within a strongly spin-orbit-coupled topological material. aps.org
Cd₃As₂ Quantum Wells (varying thickness)Landau Level SpectroscopyTransition from 3D Dirac semimetal to 2D Topological Insulator at ~20 nm thickness.Quantum confinement alters the topological phase, driven by the intrinsic band inversion from SOC. fuw.edu.plmrs.org
Cd₃As₂ Films near Critical ThicknessTransport MeasurementsEmergence of a correlated insulator with non-linear I-V curves.Near a topological phase transition, electron correlations dominate to create a new insulating phase. fuw.edu.pl
Sb-doped Cd₃As₂ FilmsMagnetotransport (Weak Antilocalization)Significant enhancement of spin-orbit scattering rate.Doping modifies the band structure, increasing the effective spin-orbit coupling and altering transport. researchgate.netaps.org
Cd₃As₂ NanostructuresQuantum Hall Effect MeasurementsThickness-dependent quantum Hall plateaus from Weyl orbits.Topological surface states (Fermi arcs) and bulk chiral Landau levels (from SOC) couple to create a unique 3D quantum Hall effect. fudan.edu.cn

Theoretical and Computational Studies of Cadmium Arsenide

Density Functional Theory (DFT) Calculations for Cadmium Arsenide

Density Functional Theory (DFT) serves as a foundational computational tool for investigating the properties of this compound. It allows for the calculation of the electronic structure and the analysis of structural stability, providing a theoretical framework to interpret experimental observations.

Electronic Band Structure Prediction of this compound

DFT calculations have been crucial in predicting the electronic band structure of this compound. These calculations consistently show that Cd₃As₂ is a topological Dirac semimetal, characterized by a linear energy dispersion in three dimensions around specific points in the Brillouin zone, known as Dirac points. escholarship.org In its defect-free state, the Fermi level is predicted to lie precisely at these Dirac points, where the density of states is at a minimum. aps.org

Different exchange-correlation functionals are used within the DFT framework to approximate the complex many-body electronic interactions. The Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) parameterization, and the Strongly Constrained and Appropriately Normed (SCAN) functional are commonly employed. aps.orgaip.org While both can capture the essential features of the band structure, there are notable differences in their predictions. For instance, the exact location of the Dirac point within the Brillouin zone and the dispersion of the bands around it can vary between functionals. aps.org The band structure is characterized by an inverted ordering, with the cadmium s-like states located well below the Fermi energy, and the Dirac cones being predominantly formed from arsenic p-type states. unifr.ch

It has been shown that the application of epitaxial strain can significantly alter the band structure. For example, in strained (112) films, the bulk Dirac nodes are predicted to be gapped. aip.org DFT calculations also reveal that while there are subtle differences in the band structures of the centrosymmetric and non-centrosymmetric phases near the Dirac nodes, a significant feature is the splitting of bands away from the high-symmetry Γ-Z direction. aip.org

escholarship.org
Key Features of this compound Band Structure from DFT
FeatureDescriptionReferences
Topological Dirac SemimetalCharacterized by 3D Dirac cones with linear energy dispersion.
Inverted Band StructureThe conduction and valence bands are inverted, a hallmark of topological materials.
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Structural Relaxation and Stability Analysis of this compound Phases

DFT calculations are essential for performing structural relaxation, a process that determines the lowest energy atomic arrangement and thus the stable crystal structure. For this compound, these calculations have been used to investigate the stability of its different phases. Cd₃As₂ can exist in a centrosymmetric structure (space group I4₁/acd) and a non-centrosymmetric structure (space group I4₁cd). arxiv.org DFT calculations have shown that these two structures are very close in energy in the unstrained bulk material, suggesting that the system is near a structural instability. aip.org

The stability of these phases can be influenced by external factors such as epitaxial strain. Theoretical studies have demonstrated that the application of biaxial strain can favor one phase over the other. For instance, DFT calculations predict that under biaxial tension, the non-centrosymmetric structure becomes the lowest energy state, while the centrosymmetric structure is more stable under biaxial compression. researchgate.net This tunability of the crystal symmetry through strain is significant as it can be used to control the topological properties of the material. The transition between these states is kinetically hindered, meaning that a film grown under tensile strain in the non-centrosymmetric structure will not readily convert to the centrosymmetric state if compressive strain is later applied. aip.org

Quasiparticle Self-Consistent GW (QSGW) Electronic Structure Calculations for this compound

While DFT provides a good qualitative description of the electronic band structure, more accurate quantitative predictions often require methods that go beyond the standard approximations for the exchange-correlation energy. The Quasiparticle Self-Consistent GW (QSGW) approximation is one such advanced technique that provides a more precise picture of the electronic structure. aps.orgresearchgate.net

QSGW calculations on this compound have revealed several key differences compared to standard DFT results. aps.org Firstly, the Dirac point is found to be located closer to the center of the Brillouin zone (the Γ point). Secondly, the band dispersion near the Dirac point is greater in QSGW calculations. A significant correction is also observed for the unoccupied s-like bands above the Dirac point, which are shifted to higher energies. aps.org These improvements in the description of the electronic structure are crucial for accurately modeling properties that depend sensitively on the band energies and dispersions, such as defect formation energies and carrier concentrations. aps.orgaps.org The QSGW method determines the optimal non-interacting Hamiltonian in a self-consistent manner, avoiding some of the limitations and adjustable parameters found in other advanced methods. researchgate.net

aps.org
Comparison of DFT (GGA/SCAN) and QSGW Band Structure Features for Cd₃As₂
FeatureDFT (GGA/SCAN)QSGWReferences
Dirac Point LocationFurther from the Brillouin zone center.Closer to the Brillouin zone center.
Band Dispersion near Dirac PointLower.Greater.
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Effective Models for this compound Electronic and Surface States

To simplify the complex electronic structure of this compound and to focus on the low-energy physics relevant for its topological properties, effective models are often employed. These models capture the essential features of the electronic bands near the Fermi level and are particularly useful for understanding the behavior of surface states. escholarship.orgescholarship.org

For thin films of this compound, effective models have been developed to describe the quantum Hall effect, which arises from the quantization of electron orbits in a magnetic field. escholarship.org These models help to interpret experimental transport data and to distinguish between different scenarios, such as transport dominated by two-dimensional topological surface states versus that arising from the confinement of bulk states. escholarship.orgescholarship.org The analysis of quantum capacitance measurements in (001) Cd₃As₂ thin films, for example, has been supported by effective models to provide evidence for a 3D topological insulator picture, featuring a non-dispersing zeroth Landau level characteristic of 2D Dirac surface states. nih.gov These models often incorporate parameters such as the Fermi velocity, which can be different for the top and bottom surfaces of a thin film, allowing for a more nuanced understanding of the system's electronic properties. nih.gov

Modeling Defect Formation Energies and Self-Doping in this compound

A key challenge in harnessing the topological properties of this compound is the unintentional n-type doping that is often observed in experimentally grown crystals. aps.orgaps.org This self-doping shifts the Fermi level away from the Dirac points, masking the unique topological features. osti.gov Computational modeling has been pivotal in understanding the origin of this behavior.

By combining DFT calculations for total energies with the more accurate electronic structure provided by QSGW, researchers have been able to model the formation energies of intrinsic point defects, such as cadmium interstitials (Cdᵢ) and cadmium vacancies (V꜀ₔ). aps.orgaps.org These studies have shown that the formation energies of these defects have a strong dependence on the carrier concentration. The dominant defects, Cd interstitials and vacancies, are predicted to be fully ionized. aps.org This modeling approach allows for the prediction of thermodynamic defect equilibria and how they are influenced by growth conditions, such as temperature and the chemical potentials of cadmium and arsenic. aps.orgaps.org For instance, theoretical modeling suggests that it may be possible to achieve a doping-neutral state in this compound by carefully controlling the growth process, for example, by using As-rich growth conditions at specific temperatures. aps.org

Simulation of Terahertz Field Interactions with this compound Electronic Systems

The interaction of terahertz (THz) radiation with this compound has been explored through simulations to understand its potential for high-frequency electronics and optoelectronics. These simulations model the response of the electronic system in Cd₃As₂ to strong, ultrafast electric fields. sciencedaily.com

When a THz pulse illuminates this compound, it generates a strong electric field that accelerates the free electrons in the material. sciencedaily.com Due to the unique, relativistic-like band structure of this Dirac semimetal, the electrons oscillate in complex paths rather than simply following the rhythm of the applied field. sciencedaily.comresearchgate.net This non-linear response results in the emission of new THz pulses at frequencies that are integer multiples of the original frequency, a phenomenon known as high-harmonic generation. sciencedaily.com Simulations, in conjunction with experimental results, have shown that this compound is a highly efficient frequency multiplier, capable of generating harmonics up to the seventh order without a loss of efficiency even under intense THz fields. sciencedaily.com These theoretical descriptions help to elucidate the underlying mechanisms, such as the role of the material's unusual electronic structure in the electron acceleration and subsequent radiation emission. sciencedaily.com

Material Engineering and Heterostructure Physics of Cadmium Arsenide

Epitaxial Strain Engineering of Cadmium Arsenide Films

Epitaxial strain provides a powerful tool to manipulate the crystal symmetry and, consequently, the topological properties of this compound (Cd3As2) thin films. aip.orgresearchgate.net By growing Cd3As2 on a substrate with a different lattice constant, biaxial stress can be introduced into the film, leading to controlled modifications of its electronic band structure. aip.org This technique has been successfully employed to induce topological phase transitions that are not present in the bulk material. aip.orgresearchgate.net

The effects of epitaxial strain are highly dependent on the crystallographic orientation of the Cd3As2 film. For instance, in (112)-oriented films, compressive strain has been shown to break the four-fold rotational symmetry, which is crucial for protecting the Dirac nodes in the bulk material. aip.org This symmetry breaking opens a bandgap, driving the material into a three-dimensional topological insulator state. aip.org

In contrast, (001)-oriented films under biaxial tensile stress have been observed to retain their four-fold rotational symmetry but lose their inversion symmetry. aip.orgresearchgate.net This transforms the Dirac semimetal into a Weyl semimetal. aip.org These findings demonstrate that epitaxial strain engineering is a versatile method for tuning the topological states of Cd3As2, offering a pathway to realize novel quantum phases of matter. aip.orgosti.gov

Epitaxial strain can be used to precisely control the crystal symmetry of this compound (Cd3As2) thin films, which in turn governs their topological properties. aip.orgresearchgate.net The application of biaxial stress through lattice mismatch with a substrate can lead to the breaking of specific crystal symmetries, inducing transitions between different topological phases. aip.org

In (112)-oriented Cd3As2 films grown under compressive strain, the four-fold rotational symmetry that protects the bulk Dirac points is lost. aip.orgresearchgate.net This symmetry reduction results in the opening of a bulk bandgap, transforming the Dirac semimetal into a topological insulator. aip.org The resulting point group symmetry in these strained films is orthorhombic mmm. aip.orgosti.gov

For (001)-oriented films, the effect of strain is different. Under biaxial tensile stress, these films maintain their four-fold rotational symmetry but exhibit a loss of inversion symmetry, adopting a non-centrosymmetric 4mm point group. aip.orgresearchgate.net This change is significant because the breaking of inversion symmetry can split the spin-degenerate bands and potentially lead to a Weyl semimetal phase. aip.org Density functional theory calculations have confirmed the stability of this non-centrosymmetric structure under tension. aip.orgresearchgate.net

The ability to manipulate the crystal symmetry of Cd3As2 with epitaxial strain highlights the material's proximity to structural instabilities and its remarkable tunability for exploring and controlling topological states. aip.orgosti.gov

Table 2: Strain Effects on the Symmetry of this compound Films

Film OrientationStrain TypeSymmetry ChangeResulting Topological State
(112)CompressiveLoss of 4-fold rotational symmetryTopological Insulator aip.org
(001)TensileLoss of inversion symmetryWeyl Semimetal (potential) aip.org

Epitaxial strain has a profound influence on the topological states of this compound (Cd3As2) by modifying its crystal symmetry and electronic band structure. aip.org This allows for the engineering of topological phases that are not accessible in bulk, unstrained Cd3As2. aip.orgresearchgate.net

For (112)-oriented films, the application of compressive strain breaks the four-fold rotational symmetry, which is a key symmetry protecting the Dirac points. aip.org The breaking of this symmetry opens a gap in the bulk band structure, driving a transition from a Dirac semimetal to a three-dimensional topological insulator. aip.orgarxiv.org The topological surface states in this new phase are protected by the remaining mirror symmetries. aip.org

In the case of (001)-oriented films, tensile strain has been shown to break inversion symmetry while preserving the four-fold rotational symmetry. aip.orgresearchgate.net The loss of inversion symmetry is a critical ingredient for transforming a Dirac semimetal into a Weyl semimetal, where the bulk electronic bands are no longer spin-degenerate. aip.org Theoretical calculations support the idea that local strain effects can dominate over symmetry-breaking effects, leading to a closing of the strain-induced gap at higher strain strengths. arxiv.org

The high degree of tunability of the topological states in Cd3As2 through epitaxial strain makes it an exceptional material platform for designing and investigating novel topological phenomena. aps.orgaip.org This includes the potential to create and manipulate topological insulator and Weyl semimetal phases within the same material system simply by controlling the strain environment. aip.org

Strain-Induced Symmetry Control in this compound

This compound Heterostructures and Interface Physics

This compound (Cd3As2) heterostructures, which are layered structures of Cd3As2 with other materials, provide a versatile platform for exploring and controlling its topological properties. arxiv.orgresearchgate.net The interfaces within these heterostructures play a critical role in determining the electronic behavior of the Cd3As2 film. aip.org

Typically, Cd3As2 films are grown epitaxially on III-V semiconductor substrates or buffer layers, such as GaSb or InAs. arxiv.orgaip.org The atomic structure and chemical composition of the interface between Cd3As2 and the adjacent layer can significantly influence carrier density, band offsets, and band bending in the Cd3As2 film. aip.org For instance, the choice of the III-V buffer layer can shift the energy of the Dirac nodes at the surface. aip.org

High-resolution imaging has revealed that the interface between Cd3As2 and a III-V semiconductor can adopt a specific, thermodynamically stable stoichiometry, such as a CdSb-like composition. aip.orgresearchgate.net This is achieved through the formation of a periodic arrangement of cadmium vacancies at the terminating plane of the Cd3As2 layer. aip.org

The ability to engineer these heterostructures with atomic-level precision opens up possibilities for creating novel topological quantum devices. aps.orgresearchgate.net For example, hybrid structures combining Cd3As2 with superconductors are being explored as a route to achieving topological superconductivity. researchgate.net The high degree of tunability in Cd3As2 heterostructures, through parameters like strain and film thickness, is essential for fine-tuning the energy scales required for such applications. aps.orgresearchgate.net

Atomic Structure at this compound/Semiconductor Interfaces

The atomic arrangement at the interface between this compound (Cd₃As₂) and semiconductor materials is a critical factor that governs the electronic properties of heterostructures, including carrier density, band offsets, and the emergence of novel topological phases. aip.org Epitaxial growth of Cd₃As₂ is commonly performed on III-V semiconductor substrates and buffer layers. aip.org

Investigations using advanced imaging techniques like aberration-corrected scanning transmission electron microscopy have provided detailed insights into these interfaces. For instance, at the interface between an epitaxial thin film of Cd₃As₂ and a III-V semiconductor layer, a defined, thermodynamically favorable stoichiometry is adopted. aip.org Specifically, when grown on an Sb-terminated III-V layer, the interface unit cell exhibits a CdSb-like composition. aip.orgresearchgate.net This specific arrangement is achieved through the formation of periodically arranged cadmium vacancies in the terminating cadmium plane of the Cd₃As₂. researchgate.net This interface stoichiometry is consistent with the fact that CdSb is the stable phase in the Cd-Sb binary system. aip.org

The preferred growth orientation for Cd₃As₂ is along the (112) plane, which exhibits a hexagonal arrangement of arsenic atoms that is similar to the arrangement of group V elements in the (111) planes of zincblende III-V semiconductors like Gallium Antimonide (GaSb). aip.org This similarity in atomic arrangement facilitates an epitaxial relationship, described as (112)Cd₃As₂ || (111)GaSb. aip.org The quality of the epitaxial growth can be influenced by the lattice mismatch between Cd₃As₂ and the substrate. To mitigate this, buffer layers such as GaSb are grown on Gallium Arsenide (GaAs) substrates to reduce the strain. aip.org

The atomic structure at the interface can also feature different alignments of the Cd₃As₂ film relative to the buffer layer. aip.org Shifts of a fraction of the unit cell parallel to the interface have been observed, and these can be caused by steps of half a unit cell height on the surface of the III-V layer. aip.org Understanding and controlling these atomic-level structures are crucial for engineering the electronic properties of Cd₃As₂-based topological heterostructures. aip.orgresearchgate.net

Engineering Dirac Node Energy in this compound Heterostructures

The ability to manipulate the energy of the Dirac nodes in this compound is a key goal for realizing its potential in various technological applications. Several strategies have been successfully employed to engineer the Dirac node energy, primarily in thin films and heterostructures.

Strain Engineering: Applying strain to epitaxial Cd₃As₂ films has emerged as a powerful tool to tune its topological properties. aps.orgarxiv.org The Dirac nodes in Cd₃As₂ arise from a band inversion combined with a natural tetragonal distortion of its crystal lattice. arxiv.org By applying compressive biaxial strain, the separation of the Dirac nodes in momentum space can be significantly enhanced, by as much as a factor of four. aps.orgarxiv.org This enhancement is a direct consequence of the strain strengthening the topological band inversion. aps.org This strain can be induced by growing Cd₃As₂ films on lattice-mismatched substrates or buffer layers, such as Al₁₋ₓInₓSb on GaSb. arxiv.org The application of a strain gradient, for example by bending a nanoribbon, can even induce a topological phase transition by breaking the C₄ rotational symmetry that protects the Dirac points, opening an energy gap. arxiv.org Theoretical models and experimental results from magneto-optical infrared spectroscopy and high-resolution X-ray diffraction have confirmed the effectiveness of strain in tuning the Dirac node separation. aps.orgarxiv.orgresearchgate.net

Quantum Confinement: When the thickness of a Cd₃As₂ film is reduced to the nanometer scale, quantum confinement effects become significant and can alter the electronic band structure. arxiv.orgrutgers.eduresearchgate.net In thin films, the bulk three-dimensional Dirac semimetal can transition to a three-dimensional topological insulator. osti.gov This confinement opens a gap in the bulk states, creating opportunities for manipulating surface and edge states. aip.orgaps.org Studies on films with thicknesses ranging from 10 to 15 nm have shown clear signatures of the integer quantum Hall effect, with the lifting of Landau level spin degeneracy becoming more pronounced with increasing confinement. arxiv.orgrutgers.edu Tight-binding calculations suggest that this is due to an enhanced g-factor arising from a combination of quantum confinement and interactions with nearby subbands. arxiv.orgrutgers.edu The film thickness can, therefore, be used as a parameter to tune the system between different topological phases. nih.gov

Heterostructure Design: The design of heterostructures provides another avenue for engineering the Dirac node energy. By creating heterostructures of Cd₃As₂ with other materials, it is possible to control the energy of the Dirac nodes on each surface. osti.gov The composition of the underlying III-V buffer layer, for instance, has been shown to shift the energy position of the surface Dirac nodes. aip.org Furthermore, the application of an electric field via gating in thin-film devices allows for dynamic tuning of the Fermi level across the charge neutrality point, providing access to the physics of the Dirac fermions. aps.org Bicircular light has also been proposed as a method to control the magnetic symmetry and topology, potentially inducing a transition to a Weyl semimetal phase and allowing for the tuning of the Weyl node separation. osti.gov

These engineering approaches provide a versatile toolkit to manipulate the fundamental topological properties of this compound, paving the way for the design of novel electronic and spintronic devices. aps.org

Doping and Carrier Concentration Control in this compound

Self-Doping and Fermi Level Tuning in this compound

This compound, in its as-grown state, typically exhibits n-type conductivity. aip.orgaip.org This intrinsic n-type behavior, or self-doping, is attributed to the presence of native point defects. aps.org While early studies suggested arsenic vacancies were the primary cause, more recent density functional theory (DFT) calculations indicate that the doping is dominated by a balance between n-type cadmium interstitials (Cdᵢ) and p-type cadmium vacancies (V꜀ₔ). aip.orgaip.org The low formation energy of cadmium interstitials under most growth conditions leads to an excess of electron carriers, which raises the Fermi level (Eꜰ) above the Dirac points. aps.orgnrel.gov This elevated Fermi level can obscure the unique topological features associated with the Dirac nodes. aps.orgarxiv.org

The carrier concentration and the position of the Fermi level are not fixed and can be tuned through various methods:

Growth Conditions: The intrinsic doping level can be influenced by the growth conditions. For example, under As-rich conditions and higher growth temperatures, the formation of acceptor-type defects like cadmium vacancies is favored, which can lead to a net p-type doping, or at least a reduction in the n-type carrier concentration. nrel.gov This indicates the possibility of achieving charge-neutral Cd₃As₂ by carefully controlling the experimental growth parameters. nrel.gov

Thermal Treatment: Post-growth annealing can also effectively tune the carrier density and mobility. In-situ thermal cycling treatments, such as annealing at 350 K, have been shown to cause a non-monotonic evolution of both carrier density and mobility. arxiv.orgarxiv.org This thermal treatment can shift the Fermi level upwards, which in turn can affect the surface Fermi-arc states and the topology of the bulk electron states. arxiv.orgarxiv.org Conversely, annealing at higher temperatures (e.g., above 400 °C) can enhance crystal quality by reducing defects, leading to improved quantum oscillations. iphy.ac.cn

Electrostatic Gating: In thin-film devices, applying a gate voltage is a direct method to dynamically tune the Fermi level. aps.orgarxiv.org By sweeping the gate voltage, the Fermi level can be moved across the charge neutrality point, allowing for the exploration of both electron- and hole-like transport regimes and the direct observation of the two-dimensional Dirac electronic spectrum. aps.orgarxiv.org

The inherent self-doping of Cd₃As₂ presents a challenge for accessing its intrinsic topological properties, but the ability to tune the Fermi level through growth control, thermal processing, and gating provides essential tools for investigating and harnessing its unique electronic structure. aps.orgarxiv.org

Intentional Doping for this compound Property Modulation

Intentional doping, the deliberate introduction of impurities, is a fundamental technique in semiconductor technology used to control electrical properties. wikipedia.org In the context of this compound, intentional doping is explored to modulate its carrier concentration and tune the Fermi level position for specific device applications. aip.org

N-type Doping: To increase the intrinsic n-type carrier concentration, researchers have successfully introduced group VI elements, such as tellurium (Te) and selenium (Se), during the epitaxial growth of Cd₃As₂ films. aip.orgdigitellinc.com This approach is analogous to the doping of conventional III-V semiconductors. digitellinc.com By incorporating Te or Se, the electron concentration can be systematically increased from unintentionally doped levels of around 1–2 x 10¹⁷ cm⁻³ to as high as 3 x 10¹⁸ cm⁻³. aip.orgaip.org Beyond this concentration, self-compensation effects, likely through the generation of point defects, are observed, which limit further increases in carrier density. aip.orgaip.org Importantly, analysis of Shubnikov–de Haas oscillations and DFT calculations confirm that this doping method primarily shifts the Fermi level without significantly altering the fundamental band structure of Cd₃As₂. aip.org

P-type Doping and Carrier Concentration Reduction: Achieving p-type conduction or simply reducing the high intrinsic electron concentration is another key objective. Alloying with zinc (Zn) to form (ZnₓCd₁₋ₓ)₃As₂ has been shown to be an effective method to lower the Fermi level. iphy.ac.cndigitellinc.com In bulk crystals and films grown by pulsed laser deposition, Zn concentrations greater than 20% can induce a transition to a p-type trivial semiconductor. aip.orgdigitellinc.com At lower concentrations (<10%), a reduction in the n-type carrier concentration is observed. aip.orgdigitellinc.com Similarly, isovalent alloying with antimony (Sb) on the arsenic sublattice has also been reported to drive films p-type at concentrations above 12%, although this is achieved by increasing the band inversion. aip.org While achieving stable and controllable p-type doping in Cd₃As₂ remains an area of active research, these methods demonstrate the feasibility of modulating its carrier type and concentration through intentional impurity introduction.

The ability to perform both n-type and p-type doping is crucial for the development of electronic and optoelectronic devices based on this compound, as it would enable the fabrication of p-n junctions and other fundamental semiconductor structures. nrel.gov

Advanced Applications and Device Concepts Based on Cadmium Arsenide

Thermoelectric Energy Conversion Using Cadmium Arsenide

Thermoelectric materials can directly convert heat energy into electrical energy via the Seebeck effect, offering a potential solution for waste heat recovery. fishersci.nl An ideal thermoelectric material should possess high electrical conductivity to minimize Joule heating, low thermal conductivity to maintain a temperature gradient, and a large Seebeck coefficient to generate a high voltage. fishersci.nl this compound exhibits a compelling combination of these properties, including low thermal conductivity and high electron mobility. fishersci.nl

Optimization of Thermoelectric Sensitivity (Seebeck Coefficient) in this compound

The Seebeck coefficient (S) is a measure of the voltage generated in a material in response to a temperature difference. For this compound, reported room-temperature values for the Seebeck coefficient range from -60 μV/K to as high as -600 μV/K. uni.lunih.govereztech.com As a semimetal, bulk this compound typically generates a small Seebeck voltage. fishersci.nl

Recent research has focused on enhancing this thermoelectric sensitivity. One effective strategy is the use of thin films. fishersci.nlwikipedia.org In a study characterizing high-quality this compound thin films of varying thicknesses (950 nm, 95 nm, and 25 nm), it was discovered that the thermoelectric sensitivity increased as the film thickness decreased. wikipedia.org This quantum confinement effect can open a band gap in the material, which is necessary to build up a sufficient voltage in response to a temperature gradient. fishersci.nl The thinnest films showed a seven-fold enhancement in the Seebeck coefficient compared to state-of-the-art materials, although these effects were observed at cryogenic temperatures. fishersci.nlwikipedia.org

Doping is another key strategy for optimizing the Seebeck coefficient. Theoretical calculations using Boltzmann transport theory show that both electron and hole doping can significantly improve the thermoelectric properties of Cd3As2. fishersci.com For n-type (electron-doped) Cd3As2, the Seebeck coefficient is influenced by temperature and doping concentration. fishersci.com In p-type (hole-doped) Cd3As2, the maximum Seebeck coefficient value increases with higher hole concentration, and the peak value shifts to lower temperatures compared to n-type samples. fishersci.com Furthermore, applying a transverse magnetic field has been shown to dramatically enhance the Seebeck coefficient. easychem.org

Table 1: Seebeck Coefficient of this compound Under Various Conditions

Material/Condition Seebeck Coefficient (S) Temperature Reference
Pristine Cd3As2 -60 to -600 µV/K Room Temperature uni.lunih.govereztech.com
Cd3As2 Thin Films Enhanced by 7x vs. bulk Near-zero temperatures fishersci.nlwikipedia.org
N-type Doped Cd3As2 Varies with doping Doping dependent fishersci.com
P-type Doped Cd3As2 Increases with doping Doping dependent fishersci.com
Under Magnetic Field Pronounced increase Field dependent easychem.org

Thermal Conductivity Studies of this compound

A low thermal conductivity (κ) is crucial for an efficient thermoelectric material. This compound is noted for its unusually low thermal conductivity for a material with high electrical conductivity. uni.luamericanelements.com The total thermal conductivity in a material is a sum of contributions from the lattice (phonons, κL) and the charge carriers (electrons, κe). uni.lu

Studies have reported the room temperature thermal conductivity of Cd3As2 to be in the range of 2.5–4 W·m⁻¹·K⁻¹, with a very small lattice contribution of about 1 W·m⁻¹·K⁻¹. wikidata.orgfishersci.com Some measurements have found the lattice thermal conductivity to be as low as 0.3 to 0.9 W/mK at 300 K. americanelements.comwikidata.org This low value is often attributed to point defects in the crystal structure. americanelements.com

The thermal conductivity of Cd3As2 has been studied over a wide temperature range (1–400 K) using the Callaway model, which considers the scattering of acoustic phonons by boundaries, disorder, impurities, and other phonons. uni.lu At temperatures below approximately 50 K, the thermal conductivity is well-described by this model. uni.lu However, at temperatures above 100 K, the electronic component of thermal conductivity becomes significant and must be included to accurately model the experimental data. uni.lu Alloying Cd3As2 with zinc to form Cd(3-x)ZnxAs2 can further suppress the thermal conductivity, which is beneficial for thermoelectric applications. fishersci.com

Thermoelectric Figure of Merit (ZT) Enhancement in this compound

For pristine this compound, the room-temperature ZT is approximately 0.1 to 0.15. fishersci.comfishersci.com However, significant enhancements have been achieved through various strategies. Doping has been shown to be effective; calculations predict an optimal ZT of about 0.5 at 700 K for n-type Cd3As2 and a similar ZT of 0.5 at a lower temperature of 500 K for p-type Cd3As2. fishersci.com

Alloying with zinc arsenide (Zn3As2) to create Cd(3-x)ZnxAs2 has also yielded promising results. fishersci.com This approach allows for fine control over band filling and topology, leading to a ZT that exceeds 0.5 at elevated temperatures for specific compositions (around x = 0.6 and x = 1.2). fishersci.com The enhancement at x = 0.6 is attributed to an improved power factor (S²σ), while the enhancement at x = 1.2 results from a strong suppression of thermal conductivity. fishersci.com

A particularly striking enhancement of ZT has been observed under the influence of a magnetic field. fishersci.com For a Cd3As2 crystal, the ZT value was enhanced by more than six times, from 0.17 to 1.1, at around 350 K under a 7 Tesla magnetic field. fishersci.com This significant increase is due to the simultaneous enhancement of the power factor and reduction of the thermal conductivity. fishersci.com

Table 2: Thermoelectric Figure of Merit (ZT) of this compound

Material/Condition ZT Value Temperature Reference
Pristine Cd3As2 ~0.1 - 0.15 300 K fishersci.comfishersci.com
n-type Cd3As2 (predicted) ~0.5 700 K fishersci.com
p-type Cd3As2 (predicted) ~0.5 500 K fishersci.com
Cd(3-x)ZnxAs2 (x ≈ 0.6, 1.2) > 0.5 Elevated fishersci.com
Cd3As2 under 7T magnetic field ~1.1 350 K fishersci.com

Optoelectronic Devices and Infrared Detection with this compound

This compound's properties, such as high electron mobility and a narrow bandgap, make it a strong candidate for various optoelectronic applications, especially in infrared (IR) detection. ereztech.comfishersci.fi It is used in devices like photodetectors and has potential for high-speed electronics. ereztech.comfishersci.cafishersci.fi

Infrared Photodetectors based on Optically Induced Seebeck Effect in this compound

A significant area of research is the development of uncooled, unbiased (self-powered) mid-infrared photodetectors using this compound. nih.govnih.gov These devices operate based on the photothermoelectric (PTE) effect, also known as the optically induced Seebeck effect. ereztech.comnih.govepa.gov In a PTE-based detector, incident light heats the material, creating a local temperature gradient (ΔT). nih.gov This temperature difference generates a thermoelectric voltage or current via the Seebeck effect. nih.gov

Researchers have successfully demonstrated such detectors using epitaxial thin films of Cd3As2. nih.govnih.gov In a typical device, a planar metal-Cd3As2-metal structure is fabricated on a substrate like Gallium Antimonide (GaSb) with a buffer layer of Aluminum Indium Antimonide (AlInSb). nih.gov When infrared light asymmetrically illuminates the device, a temperature gradient develops, generating a photocurrent. nih.govnih.gov These photodetectors can operate at room temperature without an external bias, simplifying their design and operation. nih.govnih.gov

The performance of these detectors is noteworthy. The photoresponsivity of Cd3As2-channel devices has been shown to be an order of magnitude greater than that of devices with a standard III-V semiconductor channel, a testament to this compound's excellent thermoelectric properties. nih.govnih.gov Responsivity values of approximately 0.17 mA/W for 10.4 µm mid-infrared light and 0.27 mA/W for 1.064 µm near-infrared light have been reported at room temperature. nih.govepa.gov These devices are promising for applications requiring efficient and miniaturized room-temperature mid-infrared detection. nih.gov

Wide Spectral Range Optoelectronics utilizing this compound

The unique electronic and optical properties of this compound enable its use in optoelectronic devices that operate over a wide spectral range. epa.gov Unlike conventional photodetectors made from materials like silicon, which are limited by a relatively large bandgap, Cd3As2's semimetallic nature allows for broadband light absorption across mid-infrared wavelengths and beyond. nih.govepa.gov This makes it suitable for spectrally broad applications in optoelectronics. epa.gov

The development of this compound quantum dots further expands its potential. americanelements.com Quantum dots are semiconductor nanocrystals whose optical and electronic properties differ from those of bulk materials due to quantum mechanical effects. nih.gov Cd3As2 quantum dots exhibit near-infrared absorption and fluorescence, and their properties can be tuned by adjusting their size. americanelements.com This tunability is a key advantage for creating optoelectronic devices, such as photodetectors and LEDs, that can be tailored for specific wavelength ranges. ereztech.comnih.gov The high carrier concentration and electron mobility of Cd3As2 further enhance its prospects for use in high-performance optoelectronic devices, including solar cells. americanelements.com The ability to engineer Cd3As2 in various forms, from thin films to quantum dots, opens up possibilities for novel devices with advanced functionalities across a broad electromagnetic spectrum. epa.govgovinfo.gov

Spintronics and Quantum Technologies with this compound

This compound (Cd₃As₂) has emerged as a significant material in the fields of spintronics and quantum technologies due to its unique electronic properties as a three-dimensional (3D) Dirac semimetal. ontosight.ai These properties, including exceptionally high electron mobility and a distinct band structure, make it a promising candidate for next-generation electronic and quantum devices. ontosight.aiethz.ch

Utilization of Electron Spin for Information Processing in this compound Systems

Spintronics, or spin electronics, is a field that explores the use of the intrinsic spin of electrons, in addition to their charge, for information processing. researchgate.netwikipedia.org This approach offers potential advantages over conventional electronics, such as increased data storage density and reduced power consumption. researchgate.netquantumzeitgeist.com this compound is a promising material for spintronic devices because it allows for efficient manipulation of electron spin. nih.govacs.org

Research has demonstrated robust spin transport in this compound films even at room temperature. nih.govacs.org Key findings include the observation of a nonlocal spin valve switch and the inverse spin Hall effect. nih.gov These experiments have yielded significant spin Hall angles and long spin diffusion lengths, which are crucial parameters for the development of practical spintronic devices. nih.gov The ability to maintain coherent spin transport at room temperature is a critical step toward the realization of energy-efficient and high-performance spintronic technologies. nih.govacs.org Furthermore, the unique topological surface states of this compound can be manipulated to control spin polarization, opening new avenues for developing high-performance spintronic devices. arxiv.org The strain-induced mixing of electronic bands in this compound can also significantly alter its spin properties, which is an important consideration for designing quantum-dot based spin devices. arxiv.org

Quantum Computing and Cryogenic Applications of this compound

The distinct quantum phenomena observed in this compound make it a candidate material for quantum computing. ontosight.ai The presence of Dirac fermions, which are particles that behave as if they have no mass, is a key characteristic being explored for quantum applications. ontosight.ai Hybrid structures combining this compound with superconductors are being investigated as a route to topological superconductivity, a state that could enable the development of fault-tolerant quantum computers. aip.org

Many quantum computing technologies, particularly those based on superconducting qubits, require extremely low temperatures to operate, creating a need for advanced cryogenic electronics. europa.euoxinst.com this compound's properties at these cryogenic temperatures are of significant interest. For instance, its thermoelectric properties could be beneficial for solid-state cooling in cryogenic environments, which are essential for applications in aerospace, medicine, and quantum computing. ucsb.edu The material's potential for efficient low-temperature cooling could offer an alternative to traditional refrigerants. ucsb.edu Furthermore, research into the microwave response of topological superconducting quantum interference devices (SQUIDs) made from this compound is relevant to the development of microwave photon detectors for quantum information science. arxiv.orgaps.org

Topological Devices based on this compound

As a topological material, this compound exhibits unique surface states that are protected by the topology of its bulk electronic band structure. ethz.chescholarship.org In its bulk form, it is a 3D Dirac semimetal, but in thin film form, it can transition into a topological insulator. ethz.ch This tunability allows for the exploration and manipulation of topological phases of matter. ethz.ch

A key feature of topological semimetals like this compound is the presence of Fermi arcs on their surfaces. arxiv.org These are unconventional surface states that connect points in the material's electronic structure known as Weyl nodes. fudan.edu.cn The quantum Hall effect, a phenomenon typically observed in two-dimensional systems, has been demonstrated in this compound nanostructures due to the formation of "Weyl orbits," which involve these surface Fermi arcs and one-dimensional chiral states in the bulk. fudan.edu.cnfudan.edu.cnambercentre.ie This discovery of a 3D quantum Hall effect opens up new possibilities for studying quantum transport in three-dimensional materials. fudan.edu.cnambercentre.ie

Furthermore, thin films of this compound can behave as two-dimensional topological insulators (2D TIs), also known as quantum spin Hall insulators. aip.orgarxiv.org In this phase, the bulk of the material is insulating, while the edges conduct electricity through one-dimensional helical states. researchgate.net Inducing superconductivity in these edge states by proximity to a conventional superconductor is a promising approach for creating topological superconductors. aip.orgarxiv.orgresearchgate.net

High-Speed Electronics and Transistors using this compound

This compound's exceptional electronic properties, particularly its ultrahigh electron mobility, make it a highly attractive material for the development of high-speed electronic devices. aip.orgaip.orgacs.org Its potential to operate at terahertz (THz) frequencies could lead to significant advancements in next-generation radio frequency (RF) technologies. aip.orgaip.orgresearchgate.net

Field-Effect Transistors with High Mobility this compound

Field-effect transistors (FETs) are fundamental components of modern electronics. The performance of a FET is largely determined by the properties of the material used for its channel. This compound's high carrier mobility and Fermi velocity, which surpasses that of many conventional semiconductors and other Dirac materials like graphene, make it an excellent candidate for the channel material in high-frequency FETs. aip.orgaip.orgresearchgate.net

Researchers have successfully demonstrated FETs using this compound channels. aip.orgaip.orgescholarship.org These devices have shown the ability to handle extremely high current densities and exhibit very low contact resistances, both of which are crucial for high-speed operation. aip.orgaip.orgescholarship.orgescholarship.org While initial devices showed limited current modulation at room temperature, significant improvements have been achieved through material and device engineering, with current modulation exceeding 70% at low temperatures. aip.orgaip.org

Modeling studies, supported by experimental data, indicate that this compound-based metal-oxide-topological semimetal FETs (MOTFETs) have the potential to reach the terahertz operating regime. researchgate.net A unique advantage of using a Dirac material like this compound is the linear frequency performance, meaning the transistor's performance does not degrade at higher drive currents, which is a significant benefit for RF circuit design. researchgate.net

Table: Comparison of Fermi/Saturation Velocities

Material Material Class Fermi or Saturation Velocity (x10⁶ m/s)
This compound (Cd₃As₂) 3D Dirac Semimetal 1.5 - 2.0 aip.orgresearchgate.net
Graphene 2D Dirac Semimetal ~1.0
Gallium Arsenide (GaAs) III-V Semiconductor ~0.1-0.2
Silicon (Si) Semiconductor ~0.1

Terahertz Frequency Multiplication and High-Frequency Applications of this compound

The terahertz (THz) frequency range of the electromagnetic spectrum holds immense promise for future technologies, including ultra-fast data communication and advanced imaging systems. sciencedaily.com A key challenge is the development of efficient sources and detectors for THz radiation. This compound is being actively investigated for its potential in various high-frequency applications, particularly in the THz domain. researchgate.netarxiv.orgarxiv.org

This compound has been shown to act as an effective frequency multiplier for THz radiation. sciencedaily.com In experiments, when a thin platelet of this compound was illuminated with a strong THz pulse, it emitted new THz pulses at odd integer multiples of the original frequency. sciencedaily.com This nonlinear effect, where the material generates harmonics of the input frequency, was demonstrated up to the seventh harmonic. sciencedaily.com This efficient frequency multiplication is a result of the material's unusual electronic structure, where the electrons, when accelerated by the strong electric field of the THz pulse, oscillate in a complex manner, leading to the emission of higher-frequency radiation. sciencedaily.com

Beyond frequency multiplication, this compound is a promising material for other THz applications. Its high carrier mobility makes it suitable for use in sensitive and high-speed THz photodetectors. researchgate.netarxiv.org Furthermore, the ability to generate and control helicity-dependent photocurrents in this compound opens up possibilities for creating tunable THz sources. arxiv.orgacs.org By varying parameters such as the incident angle of excitation light, the emission frequency of the generated THz pulses can be controlled. acs.org These developments pave the way for electric field-controlled THz sources with significant potential for applications in quantum optoelectronics and low-power electronics. arxiv.orgresearchgate.net

Table of Compounds

Compound Name PubChem CID
This compound 129631
Gallium arsenide 193026
Silicon 5461123
Indium arsenide 102432
Aluminum oxide 9989226
Gallium antimonide 6334423

Emerging Research Directions and Future Outlook for Cadmium Arsenide

Exploration of Novel Topological Phases in Cadmium Arsenide Derivatives

The intrinsic electronic structure of this compound as a three-dimensional (3D) Dirac semimetal serves as a robust platform for realizing a variety of other topologically non-trivial phases. aps.orgprinceton.edu These new phases are not present in the bulk material but can be induced in "derivatives" of Cd₃As₂ through techniques such as quantum confinement, the application of strain, and magnetic fields.

One of the most promising avenues is the creation of a two-dimensional topological insulator (2D TI) , also known as a quantum spin Hall (QSH) insulator. arxiv.org Theoretical predictions suggest that when Cd₃As₂ is grown as a very thin film, quantum confinement effects can open a gap in the bulk band structure, transforming the material into a 2D TI. aps.org This state is characterized by an insulating interior and highly conductive, spin-polarized edge states. acs.org Experimental observations have confirmed this transition in (001)-oriented Cd₃As₂ films. aps.orgarxiv.org Magnetotransport measurements on these thin films reveal a Landau level spectrum and a quantum Hall effect that are in excellent agreement with the theoretical model of an ideal 2D TI. arxiv.org The thickness of the film is a critical tuning parameter; for instance, a 2D TI state has been observed in films with thicknesses between 18 and 22 nm, while a further reduction in thickness to 14 nm drives a transition to a trivial insulator phase. aps.org

Epitaxial strain provides another powerful tool for manipulating the topological state of Cd₃As₂. By growing thin films on lattice-mismatched substrates, researchers can induce strain that alters the crystal symmetry. For example, biaxial compressive stress applied to (112)-oriented films has been shown to break the fourfold rotational symmetry that protects the Dirac nodes, opening a gap and driving the system into a 3D topological insulator phase. aip.orgresearchgate.net

Furthermore, the application of an in-plane magnetic field (a Zeeman field) to a quantum-confined Cd₃As₂ thin film can induce a topological phase transition to a 2D Weyl semimetal (WSM) . arxiv.org This exotic phase, characterized by pairs of Weyl nodes with opposite chirality, emerges when the Fermi level is tuned into the topological gap. arxiv.org It exhibits unique transport signatures, including a saturated resistivity and an odd-integer quantum Hall effect when a small perpendicular magnetic field is also applied. arxiv.org

These engineered topological phases in Cd₃As₂ derivatives are not merely scientific curiosities; they offer a highly tunable platform for developing novel quantum devices. uni-mainz.de

Interplay of Quantum Phenomena and this compound Material Design

The design of this compound materials is intrinsically linked to the quantum phenomena that emerge from its unique electronic structure. Researchers are increasingly able to control and study the interplay between effects like the quantum Hall effect, quantum confinement, and electronic disorder to tailor the material's properties.

The quantum Hall effect (QHE) is a powerful tool for probing the topological nature of Cd₃As₂. In thin films exhibiting the 2D TI phase, a quantized Hall resistance is observed. aps.org The sequence of observed Hall plateaus can serve as a fingerprint to identify the underlying topological state. aps.org For instance, in (001)-oriented thin films, the inverted bulk band structure leads to topological-insulator-like states at the top and bottom interfaces, each contributing a half-integer quantum Hall effect. aps.org The interaction between these surfaces gives rise to the observed integer quantum Hall effect. aps.org In nanostructures, a unique form of the QHE has been observed, originating from "Weyl orbits" that couple Fermi arc surface states on opposite sides of the material through the bulk. fudan.edu.cnnih.gov

Quantum confinement in thin films not only drives the transition to a 2D TI phase but also significantly influences other quantum properties. As film thickness decreases, quantum confinement can lead to an enhanced effective g-factor, which is a measure of the magnetic moment of electrons. rutgers.edu This enhancement can lift the spin degeneracy of Landau levels, leading to the emergence of quantum Hall states at odd-integer filling factors (e.g., ν=3), which are not observed in thicker films. rutgers.edu In very thin films (e.g., 20 nm), confinement can also lead to the hybridization of surface states from the top and bottom of the film, opening a small gap and creating massive Dirac fermions, which is evidenced by the observation of a ν=0 quantum Hall state. aip.orgaip.org

The presence of Coulomb disorder , arising from charged defects in the crystal lattice, has a profound impact on the electronic transport properties of Cd₃As₂. avsconferences.org The interplay between this disorder and the quantum Hall effect is a subject of active investigation. By tuning defect concentrations using techniques like molecular beam epitaxy (MBE), researchers can control the carrier density. arxiv.orgresearchgate.net At low carrier densities, the quasi-quantum Hall effect (QQHE) becomes accessible at lower magnetic fields. arxiv.orgresearchgate.net However, in this regime, the effects of strong Coulomb disorder also become more prominent, influencing the magnetoresistivity and potentially obscuring a clear quantized Hall signal. arxiv.org Understanding and controlling this interplay is crucial for interpreting transport experiments and for the design of high-performance devices. avsconferences.orgarxiv.org

Development of Advanced this compound Heterostructures and Composites

The integration of this compound with other materials in the form of heterostructures and composites is a key strategy for unlocking new functionalities and fabricating advanced electronic and spintronic devices. Molecular beam epitaxy (MBE) is a primary technique used to grow high-quality, single-crystal thin films of Cd₃As₂ on various substrates, forming sharp interfaces that are critical for device performance. arxiv.orgresearchgate.net

Cd₃As₂/Semiconductor Heterostructures: A significant area of research involves the growth of Cd₃As₂ on III-V semiconductor substrates and buffer layers, such as Gallium Antimonide (GaSb), Aluminum Antimonide (AlSb), and Indium Arsenide (InAs). researchgate.netaip.org The atomic structure of the interface between the materials is crucial, as it can influence band offsets and carrier densities in the Cd₃As₂ film. aip.org These heterostructures form the basis for a variety of devices. For example, Cd₃As₂/AlSb heterojunctions have been used to create unbiased near-infrared photodetectors with enhanced responsivity and quantum efficiency compared to devices made from the constituent materials alone. optica.org The tunability of the electronic states in these epitaxial heterostructures has been instrumental in realizing and studying novel topological phases. arxiv.orgaip.org

Cd₃As₂/Superconductor Hybrid Structures: Proximity to a conventional s-wave superconductor can induce superconductivity in the topological surface states of this compound, a phenomenon that is a cornerstone of proposals for creating topological superconductors. aip.orgosti.govarxiv.org These hybrid structures are considered a promising route to realizing Majorana quasiparticles, which could be used as robust qubits for topological quantum computing. aps.org Researchers have successfully fabricated planar Josephson junctions using Cd₃As₂ thin films (in their 2D TI phase) coupled with superconductors like Niobium (Nb). aip.orgosti.gov A key challenge is ensuring a transparent interface that allows Cooper pairs from the superconductor to leak into the Cd₃As₂ while preserving the high-mobility topological states. aps.org

Cd₃As₂-based Composites: Research has also explored composites of this compound. One example is the creation of a ferromagnetic material from a Cd₃As₂ + Manganese Arsenide (MnAs) composite. researchgate.net In this material, the magnetic and electrical properties are determined by nanoclusters of MnAs embedded in the nonmagnetic Cd₃As₂ matrix. researchgate.net Such materials, which exhibit magnetoresistance at room temperature, could be promising for spintronic applications. researchgate.net

The development of these advanced heterostructures and composites showcases the versatility of this compound as a platform material, enabling the combination of its unique topological properties with the functionalities of other material classes.

Towards Room-Temperature Topological Device Functionality based on this compound

A major goal driving research in topological materials is the development of devices that can operate at room temperature, which would significantly lower the barrier for practical applications. This compound's exceptional electronic properties, such as extremely high electron mobility and high Fermi velocity, make it a standout candidate for achieving this goal. princeton.eduescholarship.org

Room-Temperature Spintronics: Spintronic devices utilize the spin of an electron, in addition to its charge, offering a potential route to more energy-efficient electronics. nih.gov A significant breakthrough has been the demonstration of robust spin transport in Cd₃As₂ thin films at room temperature. nih.gov Nonlocal spin valve devices have been fabricated that show coherent spin transport and efficient charge-to-spin conversion, with long spin diffusion lengths on the order of tens of micrometers. nih.gov These findings are crucial steps toward realizing practical spintronic devices based on Cd₃As₂. nih.gov The spin texture in Cd₃As₂ nanoplates can even be manipulated at room temperature by designing the geometry of magnetic electrodes. researchgate.net

High-Frequency Electronics: The high carrier velocity in Cd₃As₂, which can exceed that of conventional semiconductors used in radio frequency (RF) applications, makes it highly attractive for future high-speed electronics. escholarship.orgaip.org Field-effect transistors (FETs) using Cd₃As₂ as the channel material have demonstrated extremely high current densities and low contact resistances. escholarship.orgaip.org Modeling based on experimental parameters suggests that Cd₃As₂-based transistors have the potential to operate in the terahertz (THz) regime. researchgate.net Furthermore, the material has been shown to be a highly effective frequency multiplier for terahertz radiation, a property stemming from its unique 3D Dirac electronic structure. sciencedaily.com

Room-Temperature Photodetectors: this compound's gapless or near-gapless nature allows it to absorb a very broad spectrum of light, making it an ideal material for wideband photodetectors. acs.org Devices that can operate from the visible region (450 nm) to the long-wave infrared (10,600 nm) at room temperature have been demonstrated. acs.orgresearchgate.net One promising approach is to use the photothermoelectric (PTE) effect in planar metal-Cd₃As₂-metal devices. aip.orgosti.gov These detectors can operate without an external voltage bias, which is advantageous for reducing dark current. optica.orgaip.org Heterojunctions, such as those made with the organic semiconductor pentacene (B32325) or with III-V semiconductors like AlSb, have shown significantly enhanced performance, with higher responsivity and quantum efficiency. optica.orgacs.org

The demonstrated room-temperature functionalities highlight the immense potential of this compound to move beyond fundamental research and into tangible technological applications in the near future.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing high-purity cadmium arsenide crystals, and how can contamination be minimized?

  • Methodological Answer : this compound (Cd₃As₂) synthesis typically involves direct reaction of cadmium (Cd) and arsenic (As) in evacuated quartz ampoules. To minimize contamination:

  • Use high-purity starting materials (≥99.999%) and rigorously clean reaction vessels with nitric acid followed by deionized water .
  • Optimize stoichiometric ratios (e.g., 3:2 Cd:As) and thermal gradients (e.g., 600–800°C for 48–72 hours) to promote homogeneous crystal growth .
  • Post-synthesis, employ zone refining or vacuum annealing to reduce impurities like oxygen or sulfur .
    • Validation : X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) should confirm phase purity and stoichiometry .

Q. Which characterization techniques are critical for analyzing this compound’s crystallographic and electronic properties?

  • Methodological Answer : Key techniques include:

  • XRD : Determines lattice parameters and crystal symmetry (e.g., tetragonal vs. cubic phases) .
  • Angle-resolved photoemission spectroscopy (ARPES) : Maps electronic band structure to identify Dirac or Weyl fermions .
  • Transport measurements : Hall effect and magnetoresistance quantify carrier mobility and density, critical for confirming topological insulator behavior .
    • Limitations : TEM imaging requires ultrathin samples (<100 nm), risking structural damage during preparation .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with toxic Cd/As compounds .
  • Ventilation : Conduct synthesis and handling in fume hoods to avoid inhalation of arsenic vapors .
  • Waste disposal : Neutralize acidic residues with calcium carbonate before storing in labeled hazardous waste containers .

Advanced Research Questions

Q. How can contradictions in reported electronic properties of this compound (e.g., carrier mobility disparities) be resolved experimentally?

  • Methodological Answer : Contradictions often arise from variations in sample quality or measurement conditions. To address this:

  • Standardize synthesis : Document thermal gradients, annealing times, and purity checks to ensure reproducibility .
  • Control measurement parameters : Fix temperature (e.g., 2 K for quantum transport) and magnetic field strength (e.g., ±9 T) to reduce environmental noise .
  • Cross-validate data : Compare results across multiple techniques (e.g., ARPES + Shubnikov–de Haas oscillations) to confirm consistency .

Q. What computational frameworks are most effective for modeling this compound’s topological surface states?

  • Methodological Answer :

  • Density functional theory (DFT) : Predicts bulk band structure but requires hybrid functionals (e.g., HSE06) to account for strong spin-orbit coupling .
  • Tight-binding models : Simulate surface states using Wannier functions derived from DFT outputs, enabling analysis of Berry phase and Fermi arcs .
  • Machine learning : Train algorithms on experimental datasets to identify hidden correlations in defect-induced scattering .

Q. How should researchers design experiments to investigate this compound’s quantum oscillations under high magnetic fields?

  • Methodological Answer :

  • Sample geometry : Use lithographically patterned Hall bars (≤1 µm width) to minimize edge current contributions .
  • Cryogenic setup : Employ dilution refrigerators (<100 mK) and superconducting magnets to achieve high magnetic fields (≥14 T) .
  • Data analysis : Apply Fast Fourier Transform (FFT) to magnetoresistance data to extract oscillation frequencies, correlating with Fermi surface topology .

Data Analysis and Literature Review

Q. What strategies ensure rigorous reproducibility when replicating this compound studies from literature?

  • Methodological Answer :

  • Document metadata : Record batch numbers of reagents, furnace calibration dates, and ambient humidity during synthesis .
  • Adopt open-source tools : Use software like DAQuE for transparent data processing and uncertainty quantification .
  • Replicate controls : Compare results with published datasets (e.g., arXiv preprints or Nature Communications papers) to identify methodological gaps .

Q. How can systematic reviews address gaps in this compound’s application potential for spintronics?

  • Methodological Answer :

  • Keyword search : Use databases like Web of Science with terms: “this compound AND spintronics,” “topological insulator AND spin polarization” .
  • Meta-analysis : Tabulate reported spin Hall angles and conductivity values across studies to quantify performance variability .
  • Identify trends : Map synthesis methods (e.g., MBE vs. CVD) to device efficiency metrics, highlighting optimal growth conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.